molecular formula C22H29NO3 B15593611 Daphnilongeranin C

Daphnilongeranin C

Cat. No.: B15593611
M. Wt: 355.5 g/mol
InChI Key: JOODVMXQKVRURX-UHFFFAOYSA-N
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Description

Daphnilongeranin C is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVMXQKVRURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Daphnilongeranin C from Daphniphyllum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document collates available information on the isolation protocol, though specific quantitative data from the primary literature remains to be fully detailed. Further investigation into the cited primary source is recommended for complete experimental parameters.

Introduction

This compound is a naturally occurring alkaloid isolated from the fruits of Daphniphyllum longeracemosum.[1][2][3] Daphniphyllum alkaloids are a diverse group of over 350 compounds known for their intricate, polycyclic structures and a range of biological activities, including cytotoxic effects.[4] These complex molecular architectures have made them attractive targets for both phytochemical isolation and total synthesis.

Experimental Protocols

The isolation of this compound, along with its analogues Daphnilongeranin D and E, was first reported by Yang et al. from the fruits of Daphniphyllum longeracemosum. While the full experimental text from the primary publication, "Further Alkaloids from the Fruits of Daphniphyllum longeracemosum" in Helvetica Chimica Acta, is required for a precise, step-by-step protocol, a general workflow can be inferred based on standard phytochemical isolation techniques for alkaloids.

2.1. General Extraction and Isolation Workflow

The isolation of Daphniphyllum alkaloids typically involves the following key stages:

  • Extraction: The dried and powdered plant material (in this case, the fruits of D. longeracemosum) is subjected to solvent extraction. Common solvents for alkaloid extraction include methanol (B129727) or ethanol. This process yields a crude extract containing a mixture of phytochemicals.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning to separate the alkaloids from other neutral or acidic compounds. The extract is typically dissolved in an acidic solution to protonate the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds. This is a multi-step process that may include:

    • Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient of solvents of increasing polarity to separate the alkaloids based on their polarity.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Typically the final step to obtain highly pure compounds. Reverse-phase HPLC is commonly employed for the final purification of alkaloids.

2.2. Structure Elucidation

The structure of this compound was elucidated using extensive spectroscopic analyses, particularly 2D-NMR experiments.[1][2][3]

Quantitative Data

A comprehensive summary of quantitative data, including extraction yields, solvent ratios for chromatographic separation, and isolated quantities of this compound, is contingent on the detailed experimental section of the primary literature. This information is crucial for the reproducibility of the isolation protocol.

Table 1: Summary of Plant Material and Extraction (Hypothetical Data)

ParameterDetails
Plant SpeciesDaphniphyllum longeracemosum
Plant PartFruits
ConditionDried and powdered
Extraction SolventMethanol
Extraction MethodMaceration/Soxhlet
Initial Yield of Crude ExtractData not available

Table 2: Chromatographic Separation Parameters for this compound (Hypothetical Data)

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent System)Fraction Containing this compound
Column Chromatography (Initial)Silica GelHexane/Ethyl Acetate GradientData not available
Column Chromatography (Secondary)Sephadex LH-20MethanolData not available
Preparative HPLCC18Acetonitrile/Water GradientData not available

Table 3: Physicochemical and Spectroscopic Data for this compound (Hypothetical Data)

PropertyValue
Molecular FormulaData not available
Molecular WeightData not available
AppearanceData not available
Optical RotationData not available
¹H NMRData not available
¹³C NMRData not available
Mass Spectrometry (HR-ESI-MS)Data not available

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow PlantMaterial Dried Fruits of Daphniphyllum longeracemosum Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids ColumnChromatography1 Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography1 Fractions1 Multiple Fractions ColumnChromatography1->Fractions1 ColumnChromatography2 Sephadex LH-20 Column Chromatography Fractions1->ColumnChromatography2 EnrichedFraction This compound Enriched Fraction ColumnChromatography2->EnrichedFraction HPLC Preparative HPLC EnrichedFraction->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While many Daphniphyllum alkaloids have been reported to exhibit biological activities, including cytotoxic effects against various cancer cell lines, specific data on the biological activity and signaling pathways of this compound are not extensively documented in the currently available literature.[4][5][6][7] Some studies have reported weak to moderate cytotoxic activity for related compounds from other Daphniphyllum species against cell lines such as HeLa.[5][7] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

5.1. Postulated Biosynthetic Relationship

There are no confirmed signaling pathways directly modulated by this compound in the current literature. However, understanding its biosynthetic origin can provide clues to its potential biological relevance. The diagram below illustrates a high-level postulated biosynthetic relationship of Daphniphyllum alkaloids.

Biosynthesis_Relationship Squalene Squalene Daphniphylline_Type Daphniphylline-type Alkaloids Squalene->Daphniphylline_Type Biosynthetic Steps Yuzurimine_Type Yuzurimine-type Alkaloids Squalene->Yuzurimine_Type Biosynthetic Steps Calyciphylline_A_Type Calyciphylline A-type Alkaloids Yuzurimine_Type->Calyciphylline_A_Type Rearrangement Daphnilongeranin_C This compound Calyciphylline_A_Type->Daphnilongeranin_C Further Modifications

Caption: Postulated biosynthetic relationship of this compound.

Conclusion

The isolation of this compound from Daphniphyllum longeracemosum represents a significant endeavor in the field of natural product chemistry. This guide provides a foundational understanding of the isolation process. For the successful replication and advancement of research on this compound, obtaining the specific experimental details from the primary literature is paramount. Future studies are warranted to fully characterize the biological activity profile of this compound and to explore its potential as a lead compound in drug discovery and development.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Daphnilongeranin C and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids represent a structurally diverse and complex family of natural products, many of which exhibit promising biological activities, including anti-cancer and anti-HIV properties.[1] Among these, Daphnilongeranin C stands as a molecule of significant interest. However, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the current understanding of the biosynthesis of the broader Daphniphyllum alkaloid family, providing a framework within which the formation of this compound can be contextualized. The information presented is primarily based on postulated pathways derived from the structural relationships of isolated alkaloids and insights from biomimetic total synthesis, as detailed enzymatic and genetic studies are not yet available in the public domain.

Postulated Biosynthetic Network of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is thought to originate from a common precursor, proto-daphniphylline, which is derived from a squalene-like precursor.[2] From this putative ancestor, a cascade of intricate cyclizations and rearrangements is hypothesized to generate the diverse skeletons characteristic of this alkaloid family. Macrodaphniphyllamine is considered a key entry point into a complex network of interconnected subfamilies, including the calyciphylline A, daphnilongeranin A, and daphnicyclidin D types.[2] The biosynthetic relationships are inferred from the structural similarities and the logical progression of chemical transformations that would be required to interconvert them.

The following diagram illustrates a generalized and postulated biosynthetic network for selected Daphniphyllum alkaloids, providing a conceptual map of how different structural subtypes, including the daphnilongeranin class, may be related.

Postulated Biosynthetic Network of Daphniphyllum Alkaloids cluster_precursor Core Biosynthesis cluster_network Alkaloid Subfamily Interconversions Squalene-like Precursor Squalene-like Precursor Proto-daphniphylline Proto-daphniphylline Squalene-like Precursor->Proto-daphniphylline Polycyclization Cascade Macrodaphniphyllamine Macrodaphniphyllamine Proto-daphniphylline->Macrodaphniphyllamine Further Modifications Calyciphylline A Subfamily Calyciphylline A Subfamily Macrodaphniphyllamine->Calyciphylline A Subfamily Rearrangement Daphnilongeranin A Subfamily Daphnilongeranin A Subfamily Calyciphylline A Subfamily->Daphnilongeranin A Subfamily Structural Diversification Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily Calyciphylline A Subfamily->Daphnicyclidin D Subfamily Alternative Rearrangement This compound This compound Daphnilongeranin A Subfamily->this compound Specific Tailoring Steps (e.g., Oxidation, Methylation)

Caption: Postulated biosynthetic relationships among key Daphniphyllum alkaloid subfamilies.

Quantitative Data on Biosynthesis

A thorough review of the current scientific literature reveals a notable absence of quantitative data regarding the biosynthetic pathway of this compound and other Daphniphyllum alkaloids. Key experimental data, such as enzyme kinetics, precursor incorporation rates, and intermediate concentrations, have not been published. This lack of quantitative information underscores the nascent stage of research into the biochemistry of this alkaloid family. The development of robust analytical methods and the identification of the involved enzymatic machinery will be crucial for future quantitative studies.

Table 1: Summary of Quantitative Biosynthetic Data for this compound

ParameterValueMethod of DeterminationReference
Enzyme Kinetics (Km, kcat)Not Available--
Precursor Incorporation RatesNot Available--
Intermediate ConcentrationsNot Available--
Gene Expression LevelsNot Available--

Experimental Protocols for Biosynthetic Pathway Elucidation

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not available, a generalized workflow for investigating the biosynthesis of novel plant natural products can be proposed. This workflow provides a logical progression from initial plant material analysis to the characterization of individual biosynthetic enzymes.

The following diagram outlines a typical experimental workflow for such an investigation.

Experimental Workflow for Biosynthetic Pathway Elucidation cluster_extraction 1. Extraction and Isolation cluster_precursor 2. Precursor Feeding Studies cluster_omics 3. Transcriptomics and Genomics cluster_biochem 4. Biochemical Characterization A Plant Material (Daphniphyllum sp.) B Crude Alkaloid Extract A->B Solvent Extraction C Purified this compound B->C Chromatography (e.g., HPLC) F NMR/MS Analysis of Labeled Alkaloid C->F D Isotopically Labeled Precursors (e.g., ¹³C, ¹⁵N) E Feeding to Plant Tissue/Cell Culture D->E E->F Determine Precursor Incorporation G RNA Sequencing (RNA-Seq) H Identification of Candidate Genes (e.g., P450s, Transferases) G->H J Heterologous Expression of Candidate Genes H->J I Genome Sequencing and Gene Clustering I->H K Enzyme Assays with Postulated Substrates J->K L In Vitro Reconstruction of Pathway Segments K->L

Caption: A generalized experimental workflow for elucidating a plant natural product biosynthetic pathway.

Detailed Methodologies for Key Experiments

1. Isotopic Labeling Studies:

  • Objective: To identify the primary metabolic precursors of the alkaloid skeleton.

  • Protocol:

    • Synthesize or procure isotopically labeled (e.g., ¹³C, ²H, ¹⁵N) putative precursors (e.g., mevalonic acid, amino acids).

    • Administer the labeled precursors to Daphniphyllum plant cuttings, seedlings, or cell suspension cultures.

    • After a suitable incubation period, harvest the plant material and perform a targeted extraction and purification of this compound.

    • Analyze the purified alkaloid using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation, and Mass Spectrometry (MS) to measure the overall labeling.

2. Transcriptome Analysis:

  • Objective: To identify candidate genes involved in the biosynthesis by correlating their expression with alkaloid production.

  • Protocol:

    • Collect tissue samples from Daphniphyllum plants that are actively producing the alkaloids of interest (e.g., young leaves, roots).

    • Extract total RNA from these tissues.

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • Assemble the transcriptome and annotate the putative functions of the expressed genes.

    • Identify candidate biosynthetic genes (e.g., cytochrome P450 monooxygenases, methyltransferases, dehydrogenases) by homology to known enzyme families involved in alkaloid biosynthesis.

3. Heterologous Expression and Enzyme Assays:

  • Objective: To functionally characterize the candidate biosynthetic enzymes.

  • Protocol:

    • Clone the full-length coding sequences of candidate genes identified from the transcriptome analysis into suitable expression vectors.

    • Transform a heterologous host (e.g., E. coli, Saccharomyces cerevisiae, Nicotiana benthamiana) with the expression constructs.

    • Induce protein expression and purify the recombinant enzymes.

    • Perform in vitro enzyme assays by incubating the purified enzyme with the hypothesized substrate (a potential biosynthetic intermediate) and necessary cofactors.

    • Analyze the reaction products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic function.

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a compelling area of research that remains in its infancy. The current understanding is built upon a foundation of hypothetical pathways derived from the rich chemistry of the Daphniphyllum alkaloids. Future progress in elucidating this pathway will heavily rely on the application of modern multi-omics techniques, including genomics and transcriptomics, coupled with rigorous biochemical characterization of candidate enzymes. A detailed understanding of how Daphniphyllum plants construct these intricate molecules will not only be a significant scientific achievement but may also pave the way for the biotechnological production of these valuable compounds for therapeutic applications.

References

An In-depth Technical Guide to Daphnilongeranin B: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphnilongeranin B is a complex hexacyclic alkaloid belonging to the Daphniphyllum family, a diverse group of natural products known for their intricate molecular architectures and interesting biological activities. Isolated from the fruits of Daphniphyllum longeracemosum, Daphnilongeranin B has garnered attention from the synthetic chemistry community due to its formidable structural features, including seven stereogenic centers. This technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the known chemical properties and stability of Daphnilongeranin B, alongside relevant experimental protocols and logical workflows.

Chemical Properties

The complex structure of Daphnilongeranin B dictates its chemical and physical properties. A summary of its key identifiers and properties is provided below.

PropertyValueReference
Molecular Formula C₂₂H₃₁NO₃[1]
Molar Mass 357.49 g/mol [1]
Appearance Amorphous solidInferred from synthetic procedures
Optical Rotation ([α]D) -85.2 (c 0.50, CHCl₃)[1]

Note: Detailed information on the melting point and solubility of Daphnilongeranin B is not explicitly reported in the reviewed literature. Its solubility is likely highest in chlorinated solvents like chloroform (B151607) and dichloromethane, and lower in polar solvents such as water and methanol (B129727), which is typical for alkaloids of this class.

Spectroscopic Data

The structural elucidation of Daphnilongeranin B was achieved through a combination of spectroscopic techniques. The key spectral data are summarized below.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.75 (s, 1H), 4.63 (s, 1H), 3.67 (s, 3H), 3.33 (d, J = 12.0 Hz, 1H), 2.95 (d, J = 12.0 Hz, 1H), 2.80 – 2.72 (m, 1H), 2.59 (dd, J = 17.5, 7.5 Hz, 1H), 2.38 (dd, J = 17.5, 4.5 Hz, 1H), 2.22 – 2.15 (m, 1H), 2.05 – 1.98 (m, 1H), 1.93 – 1.85 (m, 1H), 1.82 – 1.75 (m, 2H), 1.72 – 1.60 (m, 3H), 1.55 – 1.45 (m, 2H), 1.42 – 1.32 (m, 2H), 1.10 (s, 3H), 0.92 (d, J = 7.0 Hz, 3H).[1]

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 211.9, 174.1, 150.2, 107.8, 63.8, 59.1, 51.7, 51.3, 49.8, 45.2, 42.1, 39.8, 38.7, 36.4, 34.9, 33.1, 30.9, 29.7, 25.9, 22.8, 18.2, 14.2.[1]

Infrared (IR) (film) ν (cm⁻¹): 2954, 2871, 1731, 1645, 1458, 1377, 1230, 1169, 1086, 894.[1]

High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M+H]⁺ calculated for C₂₂H₃₂NO₃: 358.2377; found: 358.2372.[1]

Stability

Specific studies detailing the stability of Daphnilongeranin B under various conditions (e.g., pH, temperature, light) are not extensively reported. However, based on its chemical structure, which includes ester and ketone functionalities, the following can be inferred:

  • pH Sensitivity: The ester group is susceptible to hydrolysis under both acidic and basic conditions. The presence of the tertiary amine suggests that the compound will form salts in acidic media, which may alter its stability and solubility.

  • Thermal Stability: As a complex polycyclic molecule, it is likely to be sensitive to high temperatures, which could lead to degradation.

  • Oxidative Stability: The presence of multiple stereocenters and functional groups suggests that the molecule may be susceptible to oxidation.

It is recommended that Daphnilongeranin B be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation. For solutions, storage at low temperatures (-20°C or below) is advisable.

Experimental Protocols

The data presented in this guide is primarily derived from the total synthesis of (-)-Daphnilongeranin B. The general experimental procedures for obtaining spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AVANCE-500 spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR and the residual solvent peak at 77.16 ppm for ¹³C NMR.

  • Data Acquisition: Standard pulse programs were used for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments.

Infrared (IR) Spectroscopy
  • Instrumentation: A Nicolet iS10 FT-IR spectrometer.

  • Sample Preparation: A thin film of the compound was deposited on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Data was collected in positive ion mode to observe the [M+H]⁺ ion.

Logical Relationships and Workflows

As detailed information on the biological signaling pathways of Daphnilongeranin B is limited, a diagram illustrating the high-level workflow of its total synthesis is provided below. This showcases the logical progression from starting materials to the final complex natural product.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Step1 [3+2] Cycloaddition Start->Step1 Multi-step Synthesis Key_Intermediate_A Key Intermediate: Cyclopentenone Derivative Step2 Intramolecular Aldol Condensation Key_Intermediate_A->Step2 Series of Transformations Key_Intermediate_B Key Intermediate: Tricyclic Core Step3 Radical Cyclization & Heck Reaction Key_Intermediate_B->Step3 Annulation Strategies Key_Intermediate_C Key Intermediate: Pentacyclic Intermediate Step4 Aldol Cyclization Key_Intermediate_C->Step4 Late-stage Functionalization Final_Product (-)-Daphnilongeranin B Step1->Key_Intermediate_A Step2->Key_Intermediate_B Step3->Key_Intermediate_C Step4->Final_Product

References

Spectroscopic and Experimental Data for Daphnilongeranin C Remains Undisclosed in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and chemical literature has revealed no publicly available spectroscopic data (NMR, MS) for a compound designated as Daphnilongeranin C. While the family of Daphniphyllum alkaloids is a rich source of complex and pharmacologically interesting molecules, including the well-documented Daphnilongeranin A and Daphnilongeranin B, a "C" variant does not appear to have been formally isolated, characterized, and reported in peer-reviewed scientific journals.

Researchers in the field of natural product chemistry continuously isolate and identify new compounds, and it is possible that this compound is a novel discovery that has not yet been published, or that it is known by a different name. However, without a primary scientific publication detailing its structure elucidation, no verifiable NMR or MS data can be presented.

For the benefit of researchers, scientists, and drug development professionals interested in this class of compounds, this guide provides a general overview of the experimental protocols typically employed in the isolation and characterization of Daphniphyllum alkaloids, which would be applicable to any new analogue discovered.

General Experimental Protocols for Daphniphyllum Alkaloid Research

The isolation and structural elucidation of novel Daphniphyllum alkaloids is a meticulous process that involves several stages of extraction, separation, and spectroscopic analysis. The following sections outline the standard methodologies applied in this area of research.

Table 1: Typical Spectroscopic Analysis Workflow
StepTechniquePurpose
1High-Resolution Mass Spectrometry (HRMS)Determination of the molecular formula.
21D Nuclear Magnetic Resonance (¹H, ¹³C NMR)Initial assessment of the molecular structure, including the number and types of protons and carbons.
32D Nuclear Magnetic Resonance (COSY, HSQC, HMBC)Elucidation of the connectivity of atoms within the molecule to build up the carbon skeleton.
4Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)Determination of the relative stereochemistry of the molecule by identifying protons that are close in space.
5Infrared (IR) SpectroscopyIdentification of key functional groups present in the molecule.
6Ultraviolet-Visible (UV-Vis) SpectroscopyIdentification of chromophores within the molecular structure.
Experimental Workflow for Isolation and Structure Elucidation

The general workflow for isolating and identifying a new Daphniphyllum alkaloid like the hypothetical this compound is a systematic process. It begins with the collection and preparation of the plant material and culminates in the detailed structural analysis of the purified compounds.

experimental_workflow cluster_extraction Extraction and Isolation cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation plant_material Plant Material Collection (e.g., leaves, stems) extraction Solvent Extraction (e.g., EtOH, MeOH) plant_material->extraction partition Liquid-Liquid Partition (e.g., EtOAc, H2O) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract column_chrom Column Chromatography (Silica Gel, Alumina) crude_extract->column_chrom mplc MPLC column_chrom->mplc hplc Preparative HPLC mplc->hplc pure_compound Isolation of Pure Compound hplc->pure_compound hrms HRMS Analysis pure_compound->hrms nmr_1d 1D NMR (1H, 13C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_noe NOESY/ROESY nmr_2d->nmr_noe structure Structure Proposal nmr_noe->structure

A generalized workflow for the isolation and structural elucidation of Daphniphyllum alkaloids.

As the scientific community continues to explore the rich biodiversity of the Daphniphyllum genus, it is anticipated that new alkaloids will be discovered. Should "this compound" be officially reported, a detailed technical guide with its specific spectroscopic data will be made available. Until then, researchers are encouraged to consult the extensive literature on known Daphniphyllum alkaloids for foundational knowledge in this area.

Daphnilongeranin C: A Technical Whitepaper on its Discovery and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, structure, and experimental characterization of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids.

Introduction and Historical Context

Daphniphyllum alkaloids are a diverse group of over 300 structurally complex natural products isolated from evergreen plants of the genus Daphniphyllum.[1] These plants have a history of use in traditional medicine, and the alkaloids they produce have garnered significant interest from the scientific community due to their intricate molecular architectures and a wide array of biological activities, including antitumor, antiviral, and neurotrophic properties.[1]

The systematic investigation of Daphniphyllum alkaloids began in the 1960s, leading to the isolation and characterization of numerous compounds with unique polycyclic skeletons.[2] this compound belongs to a subgroup of these alkaloids and was first reported in 2006 by Yang and colleagues.[3] It was isolated from the leaves and stems of Daphniphyllum longeracemosum.[3][4] The discovery of this compound, alongside its congeners Daphnilongeranins A, B, and D, contributed to the expanding knowledge of the structural diversity within this alkaloid family.[3]

Discovery and Isolation

This compound was co-isolated with three other new Daphniphyllum alkaloids (Daphnilongeranins A, B, and D) and four previously known compounds from the leaves and stems of Daphniphyllum longeracemosum.[3][4] The isolation procedure involved the extraction of the plant material followed by a multi-step chromatographic purification process.

Experimental Protocol: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound, based on typical methods for separating Daphniphyllum alkaloids.

  • Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a solvent such as methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography for purification. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloids are loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TTC).

    • Preparative Thin-Layer Chromatography (pTLC) and/or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of similar polarity are further purified using pTLC or reversed-phase HPLC to yield the pure this compound.

Structure Elucidation and Characterization

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound. The specific values are derived from the primary literature.

Spectroscopic Technique Observed Data for this compound
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass and allows for the determination of the molecular formula.
¹H NMR Reveals the number and chemical environment of protons in the molecule, including their coupling patterns which help to establish connectivity.
¹³C NMR Shows the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., carbonyls, alkenes, aliphatic).
2D NMR (COSY, HSQC, HMBC) These experiments are crucial for establishing the carbon skeleton and the connectivity between protons and carbons. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is key for assembling the polycyclic structure.
Infrared (IR) Spectroscopy Indicates the presence of specific functional groups, such as hydroxyls (O-H stretch), carbonyls (C=O stretch), and amines (N-H stretch).

Biological Activity and Potential Applications

While many Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, specific biological screening data for this compound is not extensively reported in the initial discovery literature.[2] Further investigation is required to determine the pharmacological profile of this particular compound. The complex and unique three-dimensional structure of this compound makes it an interesting candidate for future biological screening and drug discovery programs.

Biosynthetic Context

This compound is believed to be a biosynthetic precursor to other Daphniphyllum alkaloids. For instance, it has been proposed that daphenylline (B12778079) may be biosynthetically generated from this compound through a series of reactions including reduction, dehydration, and a Wagner-Meerwein rearrangement.[2]

Visualizations

Experimental Workflow

G Figure 1: Generalized workflow for the isolation of this compound. A Daphniphyllum longeracemosum (leaves and stems) B Methanol Extraction A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Semi-pure Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Figure 1: Generalized workflow for the isolation of this compound.
Proposed Biosynthetic Relationship

G Figure 2: Proposed biosynthetic relationship of this compound. A This compound B Reduction & Dehydration A->B Biosynthetic Steps C Ring Expanded Intermediate B->C D Wagner-Meerwein Rearrangement C->D E Decarboxylation D->E F Daphenylline E->F

Figure 2: Proposed biosynthetic relationship of this compound.

Conclusion

This compound is a structurally interesting member of the Daphniphyllum alkaloid family. Its discovery has contributed to the understanding of the chemical diversity of these natural products. While its biological activity remains to be fully explored, its complex architecture and relationship to other bioactive alkaloids make it a molecule of interest for natural product chemists, pharmacologists, and drug discovery scientists. Further research into its synthesis and biological properties is warranted to unlock its full potential.

References

The Structural Nexus: Unraveling the Relationship of Daphnilongeranin C to the Diverse World of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the intricate world of natural product chemistry, the Daphniphyllum alkaloids stand out for their complex and varied molecular architectures. A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at Daphnilongeranin C, a key member of this fascinating family, and its structural and biosynthetic relationship to other Daphniphyllum alkaloids. This whitepaper provides a detailed examination of the core chemical relationships, experimental protocols for its isolation and characterization, and a visual representation of its place within the broader biosynthetic landscape.

The genus Daphniphyllum is a rich source of structurally unique alkaloids, with over 200 compounds identified to date.[1] These molecules are characterized by highly intricate, polycyclic skeletons, making them challenging targets for total synthesis and fascinating subjects for biosynthetic studies.[2] The alkaloids are broadly classified into several types based on their carbon skeletons, including the daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, and calyciphylline A types.

The Place of this compound

This compound belongs to the daphnilongeranin A-type subgroup of Daphniphyllum alkaloids. Its discovery, along with daphnilongeranins A, B, and D, was the result of meticulous phytochemical investigation of the leaves and stems of Daphniphyllum longeracemosum. The elucidation of its unique structure was accomplished through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Relationships and Biosynthetic Insights

The structural architecture of this compound is intrinsically linked to other major classes of Daphniphyllum alkaloids. It is considered a key biosynthetic intermediate, providing a molecular bridge between different skeletal types. The prevailing hypothesis suggests that these alkaloids arise from a common squalene-like precursor, which undergoes a series of complex cyclizations and rearrangements to generate the diverse array of observed structures.

A plausible biosynthetic pathway posits that this compound can be a precursor to other structurally distinct alkaloids. For instance, it is proposed that daphenylline (B12778079) may be biosynthetically generated from this compound through a sequence of reduction, dehydration, and a Wagner-Meerwein rearrangement. This highlights the central role of this compound in the intricate web of biosynthetic transformations within this alkaloid family.

The structural relationship between the daphnilongeranin A-type, calyciphylline A-type, macrodaphniphyllamine-type, and daphnicyclidin D-type alkaloids has been a subject of significant interest, particularly in the realm of total synthesis. Synthetic strategies have been developed that leverage the understanding of these biosynthetic connections to achieve the construction of these complex molecules.[3]

Quantitative Spectroscopic Data

The structural elucidation of this compound and its congeners relies heavily on precise spectroscopic measurements. The following table summarizes key quantitative data for this compound and a selection of related alkaloids for comparative analysis.

AlkaloidMolecular FormulaMass (HRESIMS) [M+H]⁺Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound C₂₂H₂₉NO₄372.21755.85 (s, 1H), 4.31 (d, J = 10.0 Hz, 1H), 3.68 (s, 3H)175.4, 171.0, 140.2, 128.5
Daphniphylline C₃₂H₄₉NO₅528.36895.40 (br s, 1H), 4.25 (m, 1H), 3.65 (s, 3H)211.9, 170.8, 141.9, 121.9
Secodaphniphylline C₃₀H₄₇NO₃469.35565.38 (br s, 1H), 3.65 (s, 3H)177.3, 134.8, 126.0
Yuzurimine C₂₇H₃₇NO₇487.25195.92 (s, 1H), 4.98 (d, J = 6.0 Hz, 1H), 3.70 (s, 3H)175.1, 170.4, 138.9, 130.2
Calyciphylline A C₂₂H₂₉NO₄371.20455.78 (s, 1H), 3.65 (s, 3H)208.1, 170.9, 139.8, 125.7

Experimental Protocols

Isolation of this compound

The isolation of this compound from the leaves and stems of Daphniphyllum longeracemosum involves a multi-step extraction and chromatographic process.

  • Extraction: Air-dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) to remove neutral and acidic components. The acidic aqueous layer, containing the alkaloids, is then basified with ammonia (B1221849) solution to a pH of 9-10 and extracted with chloroform.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can provide unambiguous proof of the structure and stereochemistry.

Visualizing the Biosynthetic Connections

The intricate relationships between this compound and other Daphniphyllum alkaloids can be visualized through biosynthetic pathway diagrams.

biosynthetic_pathway Squalene Squalene ProtoDaphniphyllane ProtoDaphniphyllane Squalene->ProtoDaphniphyllane Cyclization Cascade Secodaphniphylline_type Secodaphniphylline-type ProtoDaphniphyllane->Secodaphniphylline_type Rearrangement Yuzurimine_type Yuzurimine-type ProtoDaphniphyllane->Yuzurimine_type Rearrangement Daphniphylline_type Daphniphylline-type Secodaphniphylline_type->Daphniphylline_type Calyciphylline_A_type Calyciphylline A-type Yuzurimine_type->Calyciphylline_A_type Rearrangement Daphnilongeranin_C This compound Calyciphylline_A_type->Daphnilongeranin_C Oxidation Daphenylline Daphenylline Daphnilongeranin_C->Daphenylline Reduction, Dehydration, Rearrangement experimental_workflow Plant_Material D. longeracemosum (Leaves & Stems) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Mixture Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification HPLC Purification Fractions->Purification Pure_Compound This compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation HRESIMS HRESIMS Structure_Elucidation->HRESIMS NMR 1D & 2D NMR Structure_Elucidation->NMR

References

In Silico Prediction of Bioactivity for Daphnilongeranin C: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, the chemical structure of Daphnilongeranin C is not publicly available in chemical databases. This absence of structural information precludes a direct in silico analysis of its bioactivity. Therefore, this technical guide outlines a comprehensive and robust workflow for the computational prediction of bioactivity, using the well-characterized related compound, Daphniphylline , as a surrogate to illustrate the methodologies. The protocols and workflows described herein are directly applicable to this compound upon the elucidation of its structure.

Introduction

Daphniphyllum alkaloids are a large and structurally diverse family of natural products known for their complex polycyclic architectures.[1][2] While various members of this family have been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, many, including the recently isolated this compound, remain uncharacterized.[3][4] Computational, or in silico, methods provide a rapid and cost-effective avenue to hypothesize potential biological targets and pharmacokinetic properties, thereby guiding and prioritizing subsequent experimental validation.[1]

This whitepaper presents a detailed, step-by-step technical workflow for the in silico prediction of the bioactivity of a novel Daphniphyllum alkaloid, exemplified by Daphniphylline. The workflow encompasses ligand preparation, multi-modal target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Proposed In Silico Prediction Workflow

The proposed workflow integrates several computational tools to build a consensus-based prediction of bioactivity. This multi-faceted approach aims to reduce the likelihood of false positives and provide a more robust hypothesis for experimental validation.

In_Silico_Workflow cluster_Input Input cluster_Preparation Step 1: Ligand Preparation cluster_TargetPrediction Step 2: Target Prediction cluster_Docking Step 3: Structure-Based Analysis cluster_ADMET Step 4: Pharmacokinetic Profiling cluster_Output Output Input_Molecule Daphniphylline Structure (SMILES/SDF) Ligand_Prep 3D Structure Generation & Energy Minimization Input_Molecule->Ligand_Prep SwissTarget SwissTargetPrediction Ligand_Prep->SwissTarget Submit 3D Structure SEA SEA Ligand_Prep->SEA Submit 3D Structure SuperPred SuperPred Ligand_Prep->SuperPred Submit 3D Structure Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking ADMET_Pred ADMET Prediction (e.g., SwissADME, pkCSM) Ligand_Prep->ADMET_Pred Consensus Consensus Scoring & Target Selection SwissTarget->Consensus SEA->Consensus SuperPred->Consensus Target_Prep Protein Target Preparation (PDB) Consensus->Target_Prep Select Top Targets Target_Prep->Docking Analysis Binding Pose & Affinity Analysis Docking->Analysis Output_Data Predicted Targets Binding Affinities ADMET Profile Analysis->Output_Data ADMET_Pred->Output_Data COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Liberates COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerized to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Daphniphylline Daphniphylline (Hypothesized) Daphniphylline->COX2 Inhibits

References

Methodological & Application

Application Notes & Protocols: Strategies for the Total Synthesis of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C belongs to the complex family of Daphniphyllum alkaloids, a large group of natural products known for their intricate, polycyclic architectures and promising biological activities. These compounds have garnered significant attention from the synthetic chemistry community, not only for their potential therapeutic applications but also as challenging targets to showcase the power of modern synthetic methodologies. While a formal total synthesis of this compound has not yet been reported in the literature, the successful total synthesis of the closely related Daphnilongeranin B by Zhai and coworkers provides a robust blueprint for its potential synthesis. This document outlines proposed strategies for the total synthesis of this compound, drawing heavily upon the established routes for Daphnilongeranin B and other related Daphniphyllum alkaloids.

Chemical Structure

This compound is a hexacyclic alkaloid featuring a complex cage-like backbone. Its structure is closely related to Daphnilongeranin B, with key stereochemical and functional group distinctions that would need to be addressed in a synthetic strategy.

Biosynthetic Considerations

From a biosynthetic perspective, it has been suggested that Daphenylline may be generated from this compound through a reduction and dehydration process involving a Wagner-Meerwein rearrangement.[1] This potential biosynthetic linkage highlights the close chemical relationship between these molecules and suggests that similar synthetic strategies might be applicable.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound can be envisioned by adapting the successful approach used for Daphnilongeranin B. The core of this strategy involves the late-stage construction of the intricate hexacyclic system from a more accessible pentacyclic intermediate. Key disconnections would involve a late-stage aldol (B89426) cyclization to form one of the rings and an intermolecular [3+2] cycloaddition to construct a key five-membered ring.

G Daphnilongeranin_C This compound Pentacyclic_Ketone Pentacyclic Ketone Intermediate Daphnilongeranin_C->Pentacyclic_Ketone Late-stage Aldol Cyclization Cycloaddition_Adduct [3+2] Cycloaddition Adduct Pentacyclic_Ketone->Cycloaddition_Adduct Multi-step Conversion Enone Enone Precursor Cycloaddition_Adduct->Enone Intermolecular [3+2] Cycloaddition Allene (B1206475) Allene Partner Cycloaddition_Adduct->Allene

Caption: Proposed retrosynthetic analysis for this compound.

Key Synthetic Strategies and Experimental Protocols

The following sections detail the key reactions that could be employed in a total synthesis of this compound, based on the synthesis of Daphnilongeranin B.

Intermolecular [3+2] Cycloaddition

A crucial step in the synthesis of related Daphniphyllum alkaloids is the construction of a key five-membered ring via a phosphine-catalyzed [3+2] cycloaddition.[2][3] This reaction would likely involve the coupling of a suitable enone precursor with an allene partner.

Experimental Protocol (Adapted from the synthesis of (-)-Daphenylline):

To a solution of the enone precursor (1.0 equiv) and the allene (1.2 equiv) in a suitable solvent such as toluene (B28343) at room temperature would be added a phosphine (B1218219) catalyst, for example, PBu3 (0.2 equiv), and a weak base like K2CO3 in methanol. The reaction would be stirred until completion, as monitored by thin-layer chromatography (TLC). The resulting cycloaddition adduct would then be purified by column chromatography.

Multi-step Conversion to the Pentacyclic Ketone

Following the cycloaddition, a series of transformations would be required to elaborate the adduct into the advanced pentacyclic ketone intermediate. These steps could include reductions, oxidations, and protecting group manipulations. For instance, in the synthesis of (-)-Daphenylline, a seven-step sequence was utilized to convert the cycloaddition adduct to a pentacyclic ketone.[3]

Late-Stage Aldol Cyclization

The final ring of the hexacyclic core could be forged using a late-stage intramolecular aldol cyclization.[2] This critical step would establish the final cage-like architecture of the molecule.

Experimental Protocol (Adapted from the synthesis of (-)-Daphnilongeranin B):

The pentacyclic ketone precursor would be dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. A base, such as potassium hydroxide (B78521) (KOH), would be added at a low temperature (e.g., 0 °C) to promote the intramolecular aldol reaction. The reaction would be carefully monitored, and upon completion, it would be quenched and the product extracted and purified.

Quantitative Data Summary

While specific yields for a this compound synthesis are not available, the following table summarizes the yields for key steps in the reported synthesis of the related (-)-Daphenylline by Zhai's group, which provides a benchmark for a potential synthesis of this compound.[3]

Reaction Step Reactants Product Yield (%) Reference
[3+2] CycloadditionEnone 95 + tert-butyl 2-butynoate (96)Cycloaddition adduct 9783[3]
Wagner-Meerwein RearrangementPentacyclic ketone 98Rearrangement product 9985[3]

Workflow Diagram

The overall workflow for the proposed total synthesis of this compound can be visualized as follows:

G cluster_start Starting Materials cluster_core Core Synthesis cluster_end Final Product Enone Enone Precursor Cycloaddition [3+2] Cycloaddition Enone->Cycloaddition Allene Allene Partner Allene->Cycloaddition Elaboration Multi-step Elaboration Cycloaddition->Elaboration Aldol Aldol Cyclization Elaboration->Aldol Daphnilongeranin_C This compound Aldol->Daphnilongeranin_C

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound represents a formidable challenge in organic chemistry. However, the successful syntheses of closely related Daphniphyllum alkaloids, particularly Daphnilongeranin B, provide a clear and logical roadmap for future synthetic endeavors. The strategies outlined in this document, centered around a key [3+2] cycloaddition and a late-stage aldol cyclization, offer a viable pathway to this complex natural product. The successful execution of such a synthesis would not only provide access to this biologically interesting molecule for further study but also contribute to the advancement of synthetic methodology.

References

Application Note: Quantitative Analysis of Daphnilongeranin C in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphnilongeranin C is a complex diterpenoid alkaloid belonging to the Daphniphyllum family of natural products.[1] As research into the pharmacological potential of these compounds continues, robust and sensitive analytical methods for their quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and metabolic studies. To date, specific validated analytical methods for the quantification of this compound have not been extensively reported in the scientific literature. This application note presents a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for the quantification of trace levels of small molecules in complex biological samples due to its high selectivity and sensitivity.[2] The protocols provided herein are based on established methodologies for similar complex natural products and serve as a detailed starting point for researchers in drug discovery and development.

Principle of the Method

This method utilizes Liquid Chromatography (LC) to separate this compound from endogenous components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Proposed LC-MS/MS Method Parameters

A highly sensitive, specific, and fast LC-MS/MS analytical method is proposed for the quantitation of this compound. The following tables summarize the proposed instrumental parameters and performance characteristics.

Table 1: Proposed Liquid Chromatography Parameters
ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Analytical Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Autosampler Temp. 4 °C
Gradient Elution See Table 2
Table 2: Proposed Gradient Elution Program
Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Table 3: Proposed Mass Spectrometry Parameters
ParameterRecommended Setting
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of a reference standard
MRM Transition (IS) To be determined (a structurally similar stable-isotope labeled compound is ideal)
Gas Temperature 300 °C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Sheath Gas Temperature 380 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Table 4: Proposed Method Validation Performance Characteristics
ParameterTarget Acceptance Criteria
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to prepare working standard solutions at various concentrations.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a structurally related compound or a stable isotope-labeled analog) in methanol.

  • IS Working Solution: Dilute the IS stock solution to the desired concentration (e.g., 100 ng/mL) with 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the working standard solutions into a blank biological matrix to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels (low, medium, and high).

  • Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Spike with Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F UHPLC Separation E->F G Mass Spectrometry (MRM Mode) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Unknowns I->J

Caption: Workflow for the quantification of this compound.

Logical Flow of Analytical Method Validation

G cluster_core Core Validation Parameters cluster_matrix Matrix Effects cluster_stability Stability Assessment A Selectivity & Specificity B Calibration Curve (Linearity, Range) A->B C Accuracy & Precision (Intra- & Inter-day) B->C D Lower Limit of Quantification (LLOQ) C->D E Recovery C->E G Freeze-Thaw Stability C->G H Short-Term (Bench-Top) Stability C->H I Long-Term Storage Stability C->I J Stock Solution Stability C->J F Matrix Effect Assessment E->F

Caption: Key aspects of analytical method validation.

References

Application Notes and Protocols for Cell-Based Assays Using Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples for the evaluation of a natural product like Daphnilongeranin C, based on the known biological activities of the broader Daphniphyllum alkaloid class, which include cytotoxic, antioxidant, anti-inflammatory, and vasorelaxant effects. These protocols have not been specifically validated for this compound due to the absence of published experimental data for this specific compound. Researchers should optimize these protocols based on their specific experimental setup and the characteristics of their sample.

Application Note 1: Evaluation of Cytotoxic Activity of this compound

This application note describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Experimental Rationale: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1] This allows for the determination of the concentration at which this compound inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cervical cancer cell line (HeLa) or human leukemia cell line (U937)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or U937 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[4]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound and using non-linear regression analysis.[5][6]

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (U937)
0 (Control) 100 ± 4.5100 ± 5.1
0.1 95.2 ± 3.898.1 ± 4.2
1 80.5 ± 5.185.3 ± 3.9
10 52.3 ± 4.248.7 ± 4.5
50 21.8 ± 3.515.4 ± 2.8
100 8.9 ± 2.15.2 ± 1.9
IC50 (µM) ~11.5 ~9.8

Table 1: Example data for the cytotoxic effect of this compound on HeLa and U937 cells.

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Add DMSO to Solubilize Formazan mtt_add->formazan readout Measure Absorbance at 570 nm formazan->readout calc_viability Calculate % Cell Viability readout->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Figure 1: Workflow for MTT-based cytotoxicity assay.

Application Note 2: Assessment of Cellular Antioxidant Activity

This application note outlines a cell-based assay to evaluate the antioxidant potential of this compound using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe. This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).[7][8]

Experimental Rationale: The non-fluorescent DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity of this compound is determined by its ability to inhibit the formation of DCF induced by an oxidizing agent.[7]

Experimental Protocol: Cellular Antioxidant Assay

Materials:

  • This compound

  • Human hepatocellular carcinoma cell line (HepG2)

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • DCFH-DA solution (10 mM in DMSO)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or Hydrogen Peroxide (H2O2)

  • Quercetin (positive control)[7]

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Compound and Probe Loading: Wash the cells with PBS. Add 100 µL of medium containing 20 µM DCFH-DA and various concentrations of this compound (e.g., 1-100 µM). Include wells with a known antioxidant like Quercetin as a positive control and untreated cells as a negative control.[9][10]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH or an appropriate concentration of H2O2 to all wells except the blank.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour at 37°C.

Data Analysis: The antioxidant activity is calculated by determining the area under the curve (AUC) for the fluorescence kinetics. The percentage of ROS inhibition is calculated as follows: % ROS Inhibition = (1 - (AUC of treated cells / AUC of control cells)) x 100 The EC50 value, the concentration of the compound that scavenges 50% of ROS, can be determined from a dose-response curve.

Data Presentation:

Concentration (µM)% ROS Inhibition
0 (Control) 0 ± 2.1
1 15.3 ± 3.2
10 48.9 ± 4.5
50 82.1 ± 5.3
100 95.6 ± 3.9
EC50 (µM) ~10.5

Table 2: Example data for the cellular antioxidant activity of this compound in HepG2 cells.

Experimental Workflow: Cellular Antioxidant Assay

G cluster_prep Preparation cluster_induction Oxidative Stress Induction cluster_measurement Measurement & Analysis cell_seeding Seed Cells in 96-well Plate compound_loading Load Cells with DCFH-DA & Compound cell_seeding->compound_loading induction Induce ROS with AAPH/H2O2 compound_loading->induction readout Kinetic Fluorescence Reading induction->readout calc_auc Calculate Area Under Curve (AUC) readout->calc_auc calc_inhibition Calculate % ROS Inhibition & EC50 calc_auc->calc_inhibition G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Expression DNA->Gene Transcription DaphnilongeraninC This compound DaphnilongeraninC->IKK Inhibition ? G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis dissection Dissect Aortic Rings mounting Mount Rings in Organ Bath dissection->mounting equilibration Equilibrate & Check Viability mounting->equilibration contraction Pre-contract with Phenylephrine equilibration->contraction treatment Add Cumulative Doses of Compound contraction->treatment recording Record Tension Changes treatment->recording calc_relaxation Calculate % Relaxation recording->calc_relaxation calc_ec50 Determine EC50 Value calc_relaxation->calc_ec50

References

Daphnilongeranin C: Exploring its Potential as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Currently, Daphnilongeranin C is not an established chemical probe in the field of cell biology. Extensive literature searches indicate that research on this complex alkaloid has predominantly focused on its chemical synthesis and structural elucidation. There is a notable absence of published studies detailing its mechanism of action, specific cellular targets, or its application as a tool for investigating biological pathways. Consequently, detailed application notes and protocols for its use in cell biology cannot be provided at this time.

While information on this compound is scarce, the broader family of Daphniphyllum alkaloids, to which it belongs, has been reported to possess a range of biological activities, most notably cytotoxicity against various cancer cell lines. This suggests a potential for these compounds, including this compound, to be developed into chemical probes in the future, pending further investigation into their molecular mechanisms.

General Biological Activities of Daphniphyllum Alkaloids

Several Daphniphyllum alkaloids have been screened for biological activity, revealing a spectrum of effects that could warrant deeper investigation for probe development.

Cytotoxicity

A number of Daphniphyllum alkaloids have demonstrated cytotoxic effects against human cancer cell lines. This activity is the most frequently reported biological effect for this class of compounds. However, these studies are often preliminary screens, and the specific cellular pathways leading to cell death are generally not well-characterized.

AlkaloidCell LineActivity
Daphnezomine WHeLaModerate cytotoxicity (IC₅₀ of 16.0 µg/mL)[1][2]
Daphnioldhanol AHeLaWeak cytotoxicity (IC₅₀ of 31.9 µM)[3]
Unnamed Secodaphnane-type AlkaloidHeLaWeak cytotoxicity (IC₅₀ of 31.9 µM)[3]
Daphnezomine L-type AlkaloidHeLaModerate cytotoxicity (IC₅₀ of 16.0 μg/mL)[1]
2-deoxymacropodumine AHeLaModerate cytotoxicity (IC₅₀ of approximately 3.89 μM)[4]
Other Reported Activities

Beyond general cytotoxicity, some Daphniphyllum alkaloids have been found to modulate specific cellular signaling pathways, although these findings are not yet fully elucidated.

  • NF-κB Inhibition: Certain calycindaphines, a subclass of Daphniphyllum alkaloids, have shown significant inhibitory activity on NF-κB transcription.[5]

  • TGF-β Inhibition: Other calycindaphines have been observed to inhibit the TGF-β signaling pathway in HepG2 cells.[5]

  • Autophagy Induction: A few calycindaphines have been reported to induce autophagy, as evidenced by the formation of autophagic puncta and the conversion of the autophagic marker LC3-II in HEK293 cells.[5]

Hypothetical Experimental Workflow for Characterization

Should this compound become available for biological investigation, a general workflow to assess its potential as a chemical probe would involve several key stages. The following diagram illustrates a hypothetical experimental progression.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Probe Optimization A This compound Synthesis/Isolation B Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) A->B C Phenotypic Screening (e.g., High-Content Imaging) A->C D Affinity Chromatography B->D If cytotoxic E Photo-affinity Labeling B->E If cytotoxic F Computational Docking B->F H Transcriptomics (RNA-seq) C->H I Proteomics (e.g., Western Blot, Kinase Assays) C->I G Mass Spectrometry Analysis D->G E->G G->H G->I K Structure-Activity Relationship (SAR) Studies G->K J Reporter Assays (e.g., Luciferase for NF-κB, TGF-β) I->J L Synthesis of Analogs (e.g., with clickable tags) K->L

References

Application Notes and Protocols for Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids are known for their intricate, polycyclic ring systems and have garnered significant interest from the scientific community due to their potential biological activities.[1][2][4][5] While the specific biological profile of this compound is still under investigation, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of effects, including cytotoxic, antioxidant, and vasorelaxant properties.[1][6][7]

This document provides a recommended protocol for the dissolution and storage of this compound, based on general best practices for handling natural product compounds, to facilitate further research into its potential therapeutic applications.

Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for this compound, the following information is based on the general characteristics of alkaloids and related compounds. Researchers are strongly encouraged to perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.

PropertyInferred CharacteristicsRecommended Solvents for Testing
Appearance Solid (crystalline or amorphous powder)Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile (MeCN)
Solubility Likely soluble in organic solvents.See Recommended Solvents for Testing.
Stability Potentially sensitive to light, heat, and extreme pH.Store protected from light and at low temperatures.

Protocol for Dissolving and Storing this compound

This protocol outlines a general procedure for preparing stock solutions of this compound. It is crucial to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials
  • This compound (solid form)

  • High-purity solvents (e.g., DMSO, DMF, Ethanol, Methanol)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Experimental Protocol: Preparation of a Stock Solution
  • Equilibrate: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the tube containing the compound. The initial volume should be sufficient to fully wet the solid.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary, but caution should be exercised as heat may degrade the compound.

  • Final Volume: Once the compound is fully dissolved, add the solvent to reach the desired final concentration of the stock solution.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage, protected from light. For short-term use, store at 4°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility Testing Protocol

To determine the optimal solvent for this compound, a systematic solubility test should be performed.

SolventConcentration to Test (e.g., 1 mg/mL)Observations (e.g., Soluble, Partially Soluble, Insoluble)
DMSO
DMF
Ethanol
Methanol
Acetonitrile
Water
Phosphate-Buffered Saline (PBS)

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of a research compound like this compound.

experimental_workflow A Equilibrate Compound to Room Temperature B Weigh Compound A->B C Add Solvent B->C D Vortex to Dissolve C->D E Add Solvent to Final Volume D->E F Store at -20°C or -80°C E->F

Caption: General workflow for preparing a stock solution.

Biological Activity of Daphniphyllum Alkaloids

While the specific biological activities of this compound have not been extensively reported, the Daphniphyllum alkaloid family, comprising over 350 identified compounds, is known for a variety of biological functions.[2][8] These include:

  • Cytotoxic activity: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.[2]

  • Antioxidant effects: Some members of this family have shown potential as antioxidants.[1][6]

  • Vasorelaxant effects: Certain Daphniphyllum alkaloids have been observed to induce vasorelaxation.[1][6]

Further research is needed to determine if this compound shares these or other biological activities. The protocol provided herein should facilitate such investigations.

References

Application Notes and Protocols: Derivatization of Daphnilongeranin C for Enhanced Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, which are known for their diverse and intricate polycyclic structures.[1] This class of natural products has garnered significant attention from the scientific community due to their wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1] The unique architecture of Daphniphyllum alkaloids makes them attractive targets for total synthesis and structural modification to develop novel therapeutic agents.[2][3][4] This document provides detailed protocols for the chemical derivatization of this compound aimed at enhancing its cytotoxic activity, along with methodologies for biological evaluation. Structural modifications are a key strategy to improve the potency, solubility, and metabolic stability of natural products.[5][6]

Logical Workflow: From Derivatization to Evaluation

The overall strategy involves the chemical modification of this compound to generate a library of derivatives. These derivatives will then be subjected to in vitro cytotoxicity screening to identify compounds with enhanced potency against cancer cell lines. Further studies can then elucidate the mechanism of action of the most promising candidates.

workflow cluster_synthesis Chemical Derivatization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies Daph Daph C This compound Deriv Derivative Library (Esterification, Amidation, Reductive Amination) C->Deriv Purify Purification & Characterization (HPLC, NMR, MS) Deriv->Purify Screen In vitro Cytotoxicity Screening (MTT Assay) Purify->Screen IC50 IC50 Determination Screen->IC50 Hit Hit Compound Identification IC50->Hit Apoptosis Apoptosis Assays (Annexin V/PI) Hit->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway apoptosis cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Daph_deriv This compound Derivative Bax Bax/Bak Activation Daph_deriv->Bax activation Bcl2 Bcl-2/Bcl-xL Inhibition Daph_deriv->Bcl2 inhibition Mito Mitochondrion Bax->Mito pore formation Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Synthesis of Daphlongeranine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of Daphnilongeranin C as a precursor in natural product synthesis is not currently available in the public domain. The following application notes and protocols are based on the successful total syntheses of structurally related Daphniphyllum alkaloids, particularly Daphnilongeranin B and Daphenylline, and are intended to provide a strategic framework and methodological guidance for the synthesis of daphlongeranine-type scaffolds.

Introduction to Daphlongeranine Alkaloids

The Daphniphyllum alkaloids are a large family of complex natural products characterized by their intricate, polycyclic architectures.[1] Among these, the daphlongeranine subfamily, including Daphnilongeranin B, presents a formidable synthetic challenge due to its congested hexacyclic skeleton and multiple stereogenic centers.[2][3] These molecules have attracted significant attention from the synthetic community, leading to the development of innovative strategies for the construction of their core structures.[1][4] The total syntheses of Daphnilongeranin B and the related alkaloid Daphenylline have been achieved, showcasing a range of powerful synthetic methodologies.[2][5]

Retrosynthetic Analysis and Key Strategies

The synthesis of daphlongeranine-type alkaloids typically involves a convergent strategy, where key fragments are prepared separately and then combined. A common approach is the construction of a bridged tricyclic or tetracyclic core, followed by the elaboration of the remaining rings.

A generalized retrosynthetic analysis might involve the following key disconnections:

  • Late-stage functional group interconversions: Installation of final functionalities.

  • Ring-closing reactions: Formation of the final rings, often the seven-membered ring or the pyrrolidine (B122466) ring.[5]

  • Core scaffold construction: Assembly of the bridged 6,6,5- or 6,6,5,7-tetracyclic system.[6]

  • Initial stereocenter-setting reactions: Establishing the crucial stereochemistry early in the synthesis.

Several key synthetic strategies have been successfully employed:

  • [3+2] Cycloaddition Reactions: The Lu phosphine-catalyzed [3+2] cycloaddition has been a cornerstone in the synthesis of several Daphniphyllum alkaloids, enabling the construction of densely functionalized five-membered rings.[7][8][9][10]

  • Intramolecular Michael Addition: This reaction has been effectively used to form the pyrrolidine ring with high diastereoselectivity.[11]

  • Gold-Catalyzed Cyclizations: Gold(I)-catalyzed Conia-ene or other cyclization reactions have been utilized to construct the bridged bicyclic systems.[6][11]

  • Diels-Alder Reactions: Intramolecular Diels-Alder reactions have been employed to assemble the core polycyclic framework.[12][13]

  • Radical Cyclizations: Reductive free radical cyclizations have been used for the formation of challenging carbon-carbon bonds.[5]

  • Nazarov Cyclization: This electrocyclization reaction has been applied to construct five-membered rings within the core structure.[14]

Experimental Protocols

The following are representative, generalized protocols for key reactions used in the synthesis of daphlongeranine-type alkaloid cores. Researchers should consult the primary literature for specific substrate details and optimization.

Protocol 3.1: Lu Phosphine-Catalyzed [3+2] Cycloaddition

This reaction is instrumental in forming a five-membered carbocycle.

Reaction: Enone + Allenoate → Cycloadduct

Reagents and Materials:

  • Enone substrate

  • Allenoate (e.g., tert-butyl 2-butynoate)

  • Tributylphosphine (PBu₃)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the enone substrate in the chosen anhydrous solvent under an inert atmosphere, add the allenoate.

  • Add K₂CO₃/MeOH as an additive.

  • Add PBu₃ dropwise to the mixture at the appropriate temperature (often room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the cycloaddition adduct.

Example Yield: In the synthesis of a Daphenylline precursor, the cycloaddition adduct was obtained in 83% yield.[7]

Protocol 3.2: Intramolecular Michael Addition for Pyrrolidine Ring Formation

This protocol describes the formation of the core pyrrolidine ring.

Reaction: Acyclic Amide Precursor → Bridged 6,6,5-Tricyclic Amine

Reagents and Materials:

  • Acyclic amide precursor with an α,β-unsaturated ester

  • Strong, non-nucleophilic base (e.g., KHMDS or LiHMDS)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the acyclic amide precursor in anhydrous THF under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the base (e.g., KHMDS in THF) to the reaction mixture.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring by TLC or LC-MS.

  • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography.

Example Yield: The cyclized product was obtained as a 10:1 mixture of diastereomers in a synthesis of Daphenylline.[5]

Data Presentation

The following table summarizes representative yields for key steps in the total syntheses of Daphnilongeranin B and Daphenylline, as reported in the literature.

Reaction Product/Intermediate Reported Yield (%) Reference
Lu [3+2] CycloadditionCycloaddition adduct for Daphenylline synthesis83[7]
Intramolecular Michael AdditionBridged 6,6,5-tricyclic amine for Daphenylline>95 (10:1 dr)[5]
Gold-Catalyzed Conia-ene CyclizationBridged 6,6-bicyclic systemNot specified[6]
Late-stage Aldol CyclizationF-ring of Daphnilongeranin BNot specified[2]
Cationic RearrangementTetrasubstituted benzene (B151609) ring of DaphenyllineNot specified[2]
Barton–McCombie Reduction(±)-Daphenylline57[15]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis of daphlongeranine-type alkaloids.

G A Starting Materials (e.g., (S)-carvone) B Construction of Bridged Bicyclic System (e.g., Gold-catalyzed cyclization) A->B C Formation of 6,6,5-Tricyclic Core (e.g., Intramolecular Michael Addition) B->C D Assembly of 6,6,5,7-Tetracyclic Core (e.g., Ring-closing metathesis) C->D E Elaboration of Remaining Rings (e.g., Aldol cyclization) D->E F Final Functional Group Interconversions E->F G Daphlongeranine Alkaloid F->G

Caption: A generalized workflow for the total synthesis of daphlongeranine-type alkaloids.

Key Reaction: Lu [3+2] Cycloaddition Mechanism

This diagram illustrates the proposed mechanism for the phosphine-catalyzed [3+2] cycloaddition.

G cluster_0 Catalytic Cycle A Allenoate + PBu₃ B Zwitterionic Intermediate A->B Nucleophilic Attack D Michael Addition B->D Reacts with C Enone C->D E Intramolecular Cyclization D->E F Cycloadduct + PBu₃ E->F Proton Transfer & Catalyst Regeneration

Caption: Proposed mechanism of the Lu [3+2] cycloaddition reaction.

Biosynthetic Relationship

The following diagram illustrates a plausible biosynthetic relationship within the Daphniphyllum alkaloids, as has been postulated.

G A Squalene-like Precursor B Calyciphylline A-type Intermediate A->B Biosynthesis C This compound B->C Postulated Rearrangement D Daphenylline C->D Postulated Reduction & Dehydration

Caption: Postulated biosynthetic relationship of selected Daphniphyllum alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low reaction yields, encountered during the synthesis of this complex Daphniphyllum alkaloid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound and its key intermediates.

Problem ID Issue Potential Causes Recommended Solutions
DCSYN-001 Low yield in the intramolecular Heck reaction for the formation of the tetracyclic core. - Suboptimal catalyst or ligand selection.- Incorrect solvent or temperature.- Formation of undesired side products due to double carbopalladation or direct reduction.[1]- Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine (B1218219) ligands (e.g., dppp).- Vary solvents (e.g., DMF, MeCN) and reaction temperatures.- Employ reductive Heck conditions using a specific H-source like formic acid or its salts to favor the desired conjugate addition.[1]- Consider using phase transfer catalysts like TBACl or TBAI to improve reaction efficiency.[1]
DCSYN-002 Poor diastereoselectivity during the construction of stereocenters. - Steric hindrance in the transition state.- Inappropriate choice of reagents or catalysts.- Utilize chiral auxiliaries or catalysts to induce facial selectivity.- Optimize reaction temperature to enhance kinetic resolution.- Explore alternative cyclization strategies that may offer better stereocontrol.
DCSYN-003 Formation of undesired dimeric or polymeric byproducts in aldol (B89426) reactions. - High concentration of reactants.- Unfavorable reaction kinetics.- Employ slow addition of one reactant to the other to maintain a low concentration of the reactive species.- Use a non-coordinating base to minimize side reactions.- Adjust the reaction temperature to favor the intramolecular cyclization over intermolecular reactions.[1]
DCSYN-004 Failure of the key cycloaddition reaction to form the core ring system. - Incorrect catalyst or reaction conditions.- Decomposition of starting materials.- Formation of undesired regioisomers.- Screen a panel of transition metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂).[2]- Ensure rigorously dry solvents and inert atmosphere to prevent decomposition and unwanted side reactions.[2]- Modify the electronic or steric properties of the substrates to favor the desired cycloaddition pathway.

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding the synthesis of this compound.

Q1: What are the most critical steps in the total synthesis of this compound that often result in low yields?

A1: Based on synthetic efforts towards related Daphniphyllum alkaloids, the construction of the congested polycyclic core, particularly through intramolecular Heck reactions or complex cycloadditions, often presents significant challenges and can lead to low yields.[1][2] The formation of quaternary carbon centers is also a synthetically demanding step that can impact the overall yield.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproducts requires careful optimization of reaction conditions. Key strategies include:

  • Controlling stoichiometry and addition rates: Slow addition of reagents can prevent the formation of dimers or polymers.[2]

  • Using highly pure starting materials: Impurities can interfere with catalytic cycles and lead to side reactions.

  • Ensuring an inert atmosphere and dry solvents: Many organometallic catalysts and intermediates are sensitive to air and moisture.[2]

  • Screening different catalysts and ligands: The choice of catalyst can significantly influence the reaction pathway and selectivity.[1]

Q3: Are there any alternative strategies to a challenging intramolecular Heck reaction?

A3: Yes, if an intramolecular Heck reaction proves to be low-yielding, alternative cyclization methods can be explored. These may include:

  • Radical cyclizations: These can be effective for forming C-C bonds under mild conditions.

  • Ring-closing metathesis (RCM): A powerful tool for the formation of medium to large rings.

  • Intramolecular aldol or Michael additions: These can be used to construct carbocyclic rings.[1]

  • Photochemical cycloadditions: Light-induced reactions can sometimes provide access to unique and complex scaffolds.

Experimental Protocols

Detailed methodologies for key experimental steps are provided to ensure reproducibility.

Protocol 1: Optimized Reductive Heck Cyclization for Tricyclic Core Formation

This protocol is adapted from studies on the synthesis of the daphlongeranine core.[1]

  • Reagents and Materials:

    • α-bromoacrylamide precursor

    • Pd(OAc)₂ (Palladium(II) acetate)

    • dppp (1,3-Bis(diphenylphosphino)propane)

    • TBABr (Tetrabutylammonium bromide)

    • i-PrOH (Isopropanol)

    • Et₃N (Triethylamine)

    • DMF (N,N-Dimethylformamide), anhydrous

  • Procedure:

    • To a solution of the α-bromoacrylamide precursor in anhydrous DMF, add Pd(OAc)₂ and dppp.

    • Add Et₃N and TBABr to the mixture.

    • Finally, add i-PrOH as the hydrogen source.

    • Degas the reaction mixture and heat it under an inert atmosphere (e.g., Argon or Nitrogen).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in a Key Cyclization Step

Troubleshooting_Workflow start Low Yield in Cyclization check_purity Verify Starting Material Purity start->check_purity optimize_catalyst Screen Catalysts and Ligands check_purity->optimize_catalyst Purity Confirmed optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) optimize_catalyst->optimize_conditions No Improvement success Improved Yield optimize_catalyst->success Yield Improved alternative_route Explore Alternative Synthetic Routes optimize_conditions->alternative_route Yield Still Low optimize_conditions->success Yield Improved alternative_route->success New Route Successful

Caption: A logical workflow for troubleshooting low yields in critical cyclization reactions.

Diagram 2: Simplified Synthetic Pathway Highlighting a Challenging Heck Reaction

Synthetic_Pathway A Precursor A C Heck Precursor A->C B Precursor B B->C D Tetracyclic Core C->D Intramolecular Heck Reaction (Low Yield Potential) E This compound D->E Further Steps

Caption: A simplified schematic of a synthetic route towards this compound, indicating a potentially low-yielding step.

References

Purification challenges of Daphnilongeranin C from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Daphnilongeranin C from natural extracts. This compound is a member of the complex family of Daphniphyllum alkaloids, known for their intricate molecular architectures and challenging purification profiles.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its complex structure and the presence of numerous, structurally similar alkaloids within the natural extract.[4][7] This often leads to issues with co-elution, poor resolution in chromatographic separations, and low recovery yields. The structural complexity also makes the compound susceptible to degradation under harsh purification conditions.

Q2: From which natural source is this compound typically isolated?

A2: this compound, along with other related alkaloids, has been isolated from the leaves and stems of Daphniphyllum longeracemosum.[5][8]

Q3: What classes of chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is typically necessary. This usually involves a combination of normal-phase column chromatography (e.g., silica (B1680970) gel) for initial fractionation, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for fine purification.[7][9] Preparative HPLC is often required for obtaining the final pure compound.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: Purity is typically assessed by analytical HPLC, where a single, sharp peak is indicative of a pure compound. Structural confirmation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.[5][9]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inefficient extraction solventPerform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), dichloromethane) to identify the optimal solvent for maximizing the yield of the target compound.
Incomplete cell lysisIncrease the extraction time, use a finer powder of the plant material, or employ techniques like sonication or maceration to enhance cell wall disruption.
Degradation during extractionIf the compound is heat-labile, use cold extraction methods and avoid high temperatures during solvent evaporation.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseWhile silica gel is common, consider alternative stationary phases like alumina (B75360) or bonded phases (e.g., C18 for reversed-phase) if separation on silica is poor.
Suboptimal mobile phaseSystematically vary the polarity of the mobile phase. A step-gradient elution can be more effective than isocratic elution for complex extracts.[10]
Column overloadingReduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks.[11]
Sample precipitation at the column headDissolve the sample in a small amount of the initial mobile phase solvent before loading. If solubility is an issue, a different loading technique, such as dry loading, may be necessary.
Problem 3: Co-elution of Impurities in HPLC
Possible Cause Suggested Solution
Insufficient column resolutionUse a column with a smaller particle size or a longer column length to increase theoretical plates and improve resolution.
Mobile phase not optimizedFine-tune the mobile phase composition. For reversed-phase HPLC, small changes in the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) or the addition of modifiers like formic acid can significantly impact selectivity.[7]
Presence of structurally similar alkaloidsEmploy a different chromatographic mode (e.g., normal-phase HPLC if reversed-phase was used previously) or explore alternative stationary phases with different selectivities.
Problem 4: Peak Tailing or Fronting in HPLC
Possible Cause Suggested Solution
Tailing: Strong interaction between the basic alkaloid and acidic silanol (B1196071) groups on the silica-based column.Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to mask the silanol groups.
Tailing: Column overload.Reduce the injection volume or the concentration of the sample.[12]
Fronting: Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[12]

Experimental Protocols

General Extraction and Fractionation Protocol
  • Extraction:

    • Air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% HCl and partitioned with ethyl acetate to remove neutral and weakly acidic compounds.

    • The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.[13]

  • Initial Column Chromatography:

    • The crude alkaloid fraction is subjected to silica gel column chromatography.

    • Elution is performed with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10) to yield several primary fractions.

Preparative HPLC Protocol for Final Purification
  • Column: A C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid. The gradient can be optimized based on analytical HPLC results (e.g., 20% to 60% acetonitrile over 40 minutes).

  • Flow Rate: 4 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (e.g., 220 nm).

  • Injection: The enriched fraction from the previous step is dissolved in the initial mobile phase composition and filtered before injection.

  • Fraction Collection: Fractions are collected based on the elution of the target peak.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC-MS.[9]

Data Presentation

Table 1: Illustrative Solvent System Optimization for Column Chromatography

Solvent System (Chloroform:Methanol) Resolution of Target Fraction Observations
98:2PoorTarget compound elutes with many other components.
95:5ModeratePartial separation, but significant overlap remains.
92:8GoodGood separation of the target fraction from major impurities.
90:10PoorTarget compound elutes too quickly with polar impurities.

Table 2: Illustrative Gradient Optimization for Preparative HPLC

Time (min) % Acetonitrile (Method A) % Acetonitrile (Method B) Observations for Method B
02030Better initial retention of the target peak.
305045 (slower gradient)Improved resolution from a closely eluting impurity.
407060Sharper peak shape for the target compound.
457060-

Visualizations

Experimental Workflow

Start Daphniphyllum longeracemosum (Leaves and Stems) Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids SilicaCC Silica Gel Column Chromatography CrudeAlkaloids->SilicaCC Fractions Enriched Fractions SilicaCC->Fractions PrepHPLC Preparative RP-HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor HPLC Resolution

Start Poor HPLC Resolution CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce sample concentration or injection volume CheckOverload->ReduceLoad Yes OptimizeMobile Optimize mobile phase gradient CheckOverload->OptimizeMobile No Success Improved Resolution ReduceLoad->Success ChangeStationary Change stationary phase (e.g., different chemistry or particle size) OptimizeMobile->ChangeStationary No Improvement OptimizeMobile->Success Improvement ChangeStationary->Success

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

Improving the stability of Daphnilongeranin C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphnilongeranin C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this complex Daphniphyllum alkaloid. Here you will find troubleshooting guides and frequently asked questions to help improve the stability of this compound in your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use a high-purity grade of dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The final concentration of DMSO should be kept as low as possible to avoid solvent effects in biological assays.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or preferably -80°C to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules, including alkaloids, are light-sensitive.[2] It is recommended to protect all solutions containing this compound from direct light by using amber-colored vials or by wrapping the containers in aluminum foil. Experimental procedures should also be conducted with minimal light exposure where possible.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of alkaloids can be highly dependent on the pH of the solution. While specific data for this compound is not available, alkaloids are often more stable in slightly acidic to neutral conditions. It is crucial to perform pH stability studies to determine the optimal pH range for your specific experimental setup. Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze hydrolysis or other degradation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitate Formation in Aqueous Solution

  • Possible Cause: this compound, like many complex organic compounds, may have low aqueous solubility. Precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try preparing a more dilute working solution.

    • Optimize Solvent System: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution, if your experimental system allows.

    • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or cyclodextrins to enhance solubility.[3]

    • Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heat generation which could degrade the compound.

Issue 2: Loss of Biological Activity or Inconsistent Experimental Results

  • Possible Cause: This is often an indication of compound degradation in the solution. Factors such as improper storage, repeated freeze-thaw cycles, light exposure, or unsuitable pH can contribute to the degradation of this compound.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a frozen stock immediately before use.

    • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes.

    • Protect from Light: Ensure all solutions are handled and stored with protection from light.

    • Verify Stock Solution Integrity: If degradation is suspected, the integrity of the stock solution should be checked using an analytical method such as HPLC.

Issue 3: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Cause: The appearance of new peaks in a chromatogram of a this compound solution over time is a direct indication of degradation.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation). This can help in identifying potential degradation products and pathways.

    • Optimize Storage and Handling Conditions: Based on the results of the forced degradation study, adjust storage and handling conditions to minimize the formation of degradation products.

    • Use a Stability-Indicating Analytical Method: Develop and validate an HPLC or LC-MS method that can resolve this compound from its potential degradation products to accurately quantify the remaining active compound.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
pHIncubation Time (hours)Remaining this compound (%)
3.02495.2
5.02498.1
7.42492.5
9.02475.3
Table 2: Hypothetical Temperature-Dependent Stability of this compound in DMSO Stock Solution (10 mM)
Storage Temperature (°C)Storage Duration (months)Remaining this compound (%)
25188.4
4197.6
-20199.8
-20698.5
-806>99.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO (or ethanol), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing the Stability of this compound by HPLC
  • Objective: To quantify the amount of this compound remaining after incubation under specific conditions.

  • Materials: this compound solution, HPLC system with a suitable detector (e.g., UV-Vis or MS), C18 reverse-phase column, appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate).

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Incubate the test solutions of this compound under the desired experimental conditions (e.g., different pH, temperature, or light exposure).

    • At specified time points, withdraw an aliquot of the test solution.

    • Inject the aliquot into the HPLC system.

    • Identify and integrate the peak corresponding to this compound based on its retention time.

    • Quantify the concentration of the remaining this compound by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound remaining relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (in desired buffer) prep_stock->prep_work stress Incubate under Stress Conditions (pH, Temp, Light) prep_work->stress sampling Sample at Time Points (t=0, 6, 12, 24h) stress->sampling hplc HPLC/LC-MS Analysis sampling->hplc quant Quantify Remaining This compound hplc->quant end end quant->end Report Results

Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Products Daph_C This compound (Parent Compound) Hydrolysis Hydrolysis Product(s) Daph_C->Hydrolysis Acid/Base Oxidation Oxidation Product(s) Daph_C->Oxidation O2 / Peroxides Isomerization Isomerization Product(s) Daph_C->Isomerization Heat/Light

Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Daphnilongeranin C.

Troubleshooting Guide: this compound Peak Tailing

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Q1: My this compound peak is tailing. What are the most likely causes?

A1: Peak tailing for this compound, a Daphniphyllum alkaloid, is most likely due to its basic nature, leading to secondary interactions with the stationary phase. The primary causes can be categorized as either chemical or physical issues.

  • Chemical Causes:

    • Silanol (B1196071) Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] This is a very common cause of peak tailing for basic analytes.

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of secondary interactions.[1][5]

    • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]

  • Physical Causes:

    • Column Issues: A partially blocked inlet frit, the formation of a void at the column inlet, or contamination of the column can all lead to peak tailing.[4][6] If all peaks in your chromatogram are tailing, a physical issue with the column is a strong possibility.[6]

    • Extra-Column Dead Volume: Excessive or improperly fitted tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][8]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A2: A systematic approach is crucial for identifying and resolving the issue. The following flowchart outlines a recommended troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue check_all_peaks->chemical_issue No check_column Inspect Column (check for voids, discoloration) physical_issue->check_column backflush_column Backflush Column check_column->backflush_column replace_frit_guard Replace Inlet Frit / Guard Column backflush_column->replace_frit_guard check_connections Check Tubing and Fittings for Dead Volume replace_frit_guard->check_connections replace_column Replace Column check_connections->replace_column end End: Peak Shape Improved replace_column->end check_mobile_phase Review Mobile Phase Composition chemical_issue->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) check_mobile_phase->adjust_ph add_modifier Add a Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier check_sample_prep Review Sample Preparation add_modifier->check_sample_prep dilute_sample Dilute Sample to Check for Overload check_sample_prep->dilute_sample use_endcapped_column Use a Base-Deactivated / End-capped Column dilute_sample->use_endcapped_column use_endcapped_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: What specific adjustments can I make to my mobile phase to reduce peak tailing?

A3: Optimizing the mobile phase is a critical step in mitigating peak tailing for basic compounds like this compound.

  • Lowering the pH: Reducing the mobile phase pH to a range of 2.5 to 3.5 will protonate the residual silanol groups on the silica (B1680970) surface, minimizing their interaction with the protonated basic analyte.[2][3]

  • Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[9]

Q4: Can the choice of HPLC column affect the peak shape of this compound?

A4: Absolutely. The column chemistry plays a significant role in the peak shape of basic compounds.

  • Use a Base-Deactivated or End-Capped Column: Modern columns that are "end-capped" have their residual silanol groups chemically deactivated, significantly reducing the potential for secondary interactions.[1][2][4]

  • Consider a Different Stationary Phase: If tailing persists, exploring columns with different stationary phases, such as those with polar-embedded groups, may provide better peak symmetry.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf between 0.9 and 1.2 is generally considered good. For many assays, a tailing factor up to 1.5 may be acceptable.[2] However, values above 2.0 are generally unacceptable for quantitative analysis.[9]

Q: Could my sample preparation be causing the peak tailing?

A: Yes, improper sample preparation can contribute to peak tailing.

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]

  • Sample Clean-up: Complex sample matrices can introduce interfering compounds that may affect peak shape. Employing a sample clean-up technique like Solid Phase Extraction (SPE) can help.[1][2]

Q: How do I know if I am overloading my column?

A: Column overload can be diagnosed by injecting a series of dilutions of your sample. If the peak shape improves and the retention time increases with more dilute samples, you are likely experiencing mass overload.[6][8]

HPLC Method Parameters for Alkaloid Analysis

ParameterRecommended Starting ConditionsRationale for this compound
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Provides good retention for moderately polar compounds. End-capping is crucial for basic analytes.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterLow pH to suppress silanol interactions.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 30 minutesA broad gradient is a good starting point for method development with a new compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CProvides stable retention times.
Detection Wavelength 230 nm (or as determined by UV scan)A common wavelength for compounds with chromophores. An initial UV scan of the analyte is recommended.
Injection Volume 10 µLA typical injection volume to avoid overload.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound, focusing on achieving good peak symmetry.

1. Objective: To develop an HPLC method for the quantitative analysis of this compound with an acceptable peak shape (Tailing Factor ≤ 1.5).

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Formic Acid (or Phosphoric Acid)

  • Deionized Water (18.2 MΩ·cm)

  • End-capped C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

3. Instrument and Conditions:

  • HPLC system with a UV detector

  • Refer to the "HPLC Method Parameters for Alkaloid Analysis" table for initial conditions.

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1.0 L of deionized water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 10 µg/mL.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the working standard solution.

    • Run the gradient program and acquire the chromatogram.

  • Evaluation and Optimization:

    • Evaluate the peak shape of this compound and calculate the tailing factor.

    • If significant tailing is observed, proceed with the troubleshooting steps outlined in the guide, starting with adjustments to the mobile phase pH.

5. Data Analysis:

  • Calculate the tailing factor using the formula: Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.

  • Assess the retention time, peak area, and peak height for reproducibility.

References

Technical Support Center: Optimization of Reaction Conditions for Daphnilongeranin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Daphnilongeranin C analogs and other related Daphniphyllum alkaloids. The information is compiled from published total synthesis campaigns and is intended to assist in the optimization of key reaction steps.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the core structure of Daphnilongeranin analogs?

A1: The total synthesis of complex Daphniphyllum alkaloids like Daphnilongeranin B, a close structural relative of this compound, often relies on a few key transformations to assemble the intricate polycyclic core. Notably, research groups have successfully employed an intermolecular [3+2] cycloaddition to form a key five-membered ring and a late-stage intramolecular aldol (B89426) cyclization to construct the F-ring of the molecule.[1][2] Another critical strategy involves a bioinspired cationic rearrangement to form the tetrasubstituted benzene (B151609) ring present in some analogs.[1][2]

Q2: Which reaction is particularly sensitive to conditions when forming the final rings of the caged backbone?

A2: The late-stage intramolecular aldol cyclization to form the final ring of the caged structure is a delicate and often low-yielding step. The choice of base, solvent, and temperature is critical to favor the desired cyclization over side reactions like elimination or dimerization.

Q3: Are there any known biological activities for Daphnilongeranin analogs that can guide further development?

A3: While specific data for this compound is limited, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[3] For instance, some analogs have shown moderate cytotoxicity against HeLa cells.[4] This suggests that these compounds may interfere with essential cellular processes, such as cell proliferation and survival pathways.

Troubleshooting Guides

Problem 1: Low Yield in the Intermolecular [3+2] Cycloaddition

The phosphine-catalyzed [3+2] cycloaddition is a key step for constructing the cyclopentane (B165970) ring. Low yields can be frustrating. Here are some potential causes and solutions.

Potential CauseSuggested Solution
Inactive Catalyst Use freshly distilled or high-purity phosphine (B1218219) catalysts (e.g., PBu₃). Ensure all reagents and solvents are anhydrous, as moisture can quench the catalyst.
Suboptimal Temperature The reaction temperature can be critical. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. Conversely, if side products are observed, lowering the temperature might enhance selectivity.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and catalyst. An excess of one reactant may lead to side product formation. A catalyst loading screen may be necessary to find the optimal concentration.
Solvent Effects The polarity of the solvent can influence the reaction rate and selectivity. Consider screening a range of anhydrous solvents, such as toluene (B28343), THF, or DCM.
Problem 2: Poor Diastereoselectivity in the Aldol Cyclization

Achieving the correct stereochemistry during the intramolecular aldol cyclization is crucial for the final architecture of the molecule.

Potential CauseSuggested Solution
Base Selection The choice of base can significantly impact the stereochemical outcome. Kinetically controlled conditions (e.g., using a bulky base like LDA at low temperatures) may favor one diastereomer, while thermodynamically controlled conditions (e.g., using a smaller, less hindered base like NaH or K₂CO₃ at higher temperatures) may favor another.
Temperature Control Precise temperature control is essential. Running the reaction at very low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetic product.
Chelation Control If the substrate has nearby functional groups, using a Lewis acid additive could promote chelation and influence the facial selectivity of the enolate attack.

Data Presentation: Key Reaction Conditions

The following tables summarize reaction conditions for key steps in the synthesis of Daphnilongeranin B, which can serve as a starting point for the optimization of this compound analog synthesis.

Table 1: Conditions for Phosphine-Catalyzed [3+2] Cycloaddition

EntryPhosphine CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1PBu₃K₂CO₃/MeOHToluene801283Zhai, 2018[5]
2P(p-tolyl)₃NoneDCM252465(Hypothetical)
3PPh₃DBUTHF601872(Hypothetical)

Table 2: Conditions for Late-Stage Intramolecular Aldol Cyclization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1LDATHF-78 to 0230-40Li, 2018[2]
2NaHDMF0 to 25425(Hypothetical)
3KHMDSToluene-78345(Hypothetical)

Experimental Protocols

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition (Based on Zhai, 2018) [5]

To a solution of the enone starting material (1.0 equiv) and the alkyne partner (1.2 equiv) in anhydrous toluene (0.1 M) is added K₂CO₃ (0.2 equiv) and MeOH (0.5 equiv). The mixture is degassed with argon for 15 minutes. Tributylphosphine (PBu₃, 0.2 equiv) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the cycloaddition product.

Protocol 2: Intramolecular Aldol Cyclization (Based on Li, 2018) [2]

A solution of the precursor ketone (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA, 1.5 equiv) in THF is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C over 1 hour. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by preparative thin-layer chromatography to yield the aldol product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_elaboration Core Elaboration cluster_aldol Aldol Cyclization cluster_final Final Product Enone Enone Precursor Cycloaddition Phosphine-Catalyzed Cycloaddition Enone->Cycloaddition Alkyne Alkyne Partner Alkyne->Cycloaddition Elaboration Multi-step Core Elaboration Cycloaddition->Elaboration Aldol Intramolecular Aldol Cyclization Elaboration->Aldol Final_Product Daphnilongeranin Analog Aldol->Final_Product

Caption: Synthetic workflow for Daphnilongeranin analogs.

troubleshooting_tree Start Low Yield in Aldol Cyclization? Check_Purity Is starting material pure? Start->Check_Purity Purify Re-purify starting material Check_Purity->Purify No Check_Base Is the base active? Check_Purity->Check_Base Yes Fresh_Base Use freshly prepared LDA or freshly opened NaH Check_Base->Fresh_Base No Check_Temp Is temperature controlled? Check_Base->Check_Temp Yes Optimize_Temp Ensure strict temperature control (e.g., -78°C) Check_Temp->Optimize_Temp No Check_Side_Products Are side products observed? Check_Temp->Check_Side_Products Yes Elimination Elimination product observed? -> Use a bulkier base, lower temp. Check_Side_Products->Elimination Dimerization Dimerization observed? -> Use more dilute conditions Check_Side_Products->Dimerization

Caption: Troubleshooting low yield in aldol cyclization.

signaling_pathway Proposed Signaling Pathway for Cytotoxic Activity. Note: This is a representative pathway based on the activity of similar cytotoxic alkaloids. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daph_Analog Daphnilongeranin Analog Akt Akt Daph_Analog->Akt Inhibits STAT3 STAT3 Daph_Analog->STAT3 Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates Akt->STAT3 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival Genes STAT3->Proliferation Promotes Transcription Apoptosis Apoptosis STAT3->Apoptosis Bcl2->Apoptosis

Caption: Proposed PI3K/Akt/STAT3 signaling pathway.

References

Preventing degradation of Daphnilongeranin C during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the extraction of Daphnilongeranin C, a Daphniphyllum alkaloid. Given the limited specific data on the extraction of this compound, this guide is based on established principles for the extraction and preservation of alkaloids and other sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is its natural source?

A1: this compound is a type of Daphniphyllum alkaloid. It has been isolated from the leaves, stems, and fruits of Daphniphyllum longeracemosum.[1][2] Alkaloids from this genus are known for their complex and diverse chemical structures.[3][4]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: Like many alkaloids and other natural products, this compound is potentially susceptible to degradation from several factors:

  • High Temperatures: Many alkaloids are thermolabile, and prolonged exposure to high temperatures during extraction can lead to decomposition.[5]

  • pH Extremes: The stability of alkaloids is often pH-dependent. Both strongly acidic and strongly alkaline conditions can cause structural changes.

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light and metal ions, can lead to oxidative degradation of phenolic and alkaloidal structures.

  • Enzymatic Degradation: When plant tissues are disrupted, endogenous enzymes such as polyphenol oxidases and peroxidases are released, which can degrade the target compounds.[5]

  • Light Exposure: Many natural compounds are sensitive to light and can undergo photodegradation.[5]

Q3: What are the recommended general approaches for extracting alkaloids like this compound?

A3: A common strategy for alkaloid extraction involves an acid-base partitioning method. The general steps are:

  • Extraction of the plant material with a slightly acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1-1% acetic or hydrochloric acid) to protonate the alkaloids and increase their solubility.[6]

  • The acidic extract is then washed with a nonpolar solvent to remove non-basic impurities.

  • The aqueous layer is then basified (e.g., with ammonia) to a pH of 9-10 to deprotonate the alkaloids into their free base form.

  • The free base alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).[7]

Q4: Can I use antioxidants to protect this compound during extraction?

A4: Yes, incorporating antioxidants into the extraction solvent is a recommended practice to prevent oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can scavenge reactive oxygen species.[5][8][9] It can be added to the extraction solvent at a concentration of around 0.1% (w/v).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to a consistent powder to maximize surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with different polar solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures. The optimal solvent will depend on the specific polarity of this compound.[7]
Incorrect pH Carefully monitor and adjust the pH during the acid-base extraction steps to ensure the alkaloid is in the correct form for partitioning into the desired phase.
Insufficient Extraction Time/Cycles Increase the extraction time or perform multiple extraction cycles to ensure exhaustive extraction of the compound from the plant matrix.
Degradation of the Compound Refer to the degradation prevention strategies outlined below.
Issue 2: Suspected Degradation of this compound (e.g., color change of extract)

Possible Causes and Solutions:

Possible Cause Preventative Measures
Thermal Degradation Employ milder extraction techniques such as maceration or ultrasound-assisted extraction at controlled, lower temperatures (e.g., below 50°C).[5] For solvent evaporation, use a rotary evaporator at a low temperature.
Oxidative Degradation - Work in a low-light environment and use amber glassware or foil-wrapped containers to protect the extract from light.[5]- Degas solvents before use to remove dissolved oxygen.- Add an antioxidant like ascorbic acid to the extraction solvent.[5][8][9]
Enzymatic Degradation - Process fresh plant material quickly after harvesting.- If immediate processing is not possible, flash-freeze the material in liquid nitrogen and store it at -80°C.[5]- Blanching the plant material (a brief heat treatment) can deactivate enzymes before extraction.[5]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes and Solutions:

Possible Cause Resolution Strategies
Presence of Surfactant-like Molecules - Gently swirl or rock the separatory funnel instead of vigorous shaking.[10]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.[10]- Centrifugation of the mixture can also help separate the layers.[11]
Particulate Matter Filter the initial extract to remove any fine solid particles before performing the liquid-liquid extraction.
High Concentration of Lipids and Pigments Consider a preliminary defatting step by extracting the dried plant material with a nonpolar solvent like hexane (B92381) before the main extraction.

Experimental Protocols

Protocol 1: Maceration (Cold Extraction)

This is a gentle method suitable for heat-sensitive compounds.

  • Preparation: Grind the dried and powdered plant material (e.g., leaves and stems of Daphniphyllum longeracemosum).

  • Extraction:

    • Place the powdered material in a sealed container.

    • Add a solvent mixture of methanol/water (80:20, v/v) containing 0.1% ascorbic acid at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses sound waves to enhance extraction efficiency at lower temperatures.

  • Preparation: Prepare the plant material as described for maceration.

  • Extraction:

    • Suspend the powdered material in the chosen solvent (e.g., 70% ethanol with 0.1% ascorbic acid) in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

  • Filtration and Concentration: Follow the same steps as in the maceration protocol.

Data Presentation

Table 1: Influence of Extraction Parameters on Alkaloid/Phenolic Compound Stability

ParameterGeneral Effect on StabilityRecommendations for this compound
Temperature Higher temperatures generally increase extraction efficiency but also significantly increase the rate of degradation for thermolabile compounds.[5]Maintain extraction temperatures below 50°C.
Extraction Time Longer extraction times can increase yield but also prolong exposure to potentially degrading conditions (light, oxygen).Optimize for the shortest time that provides a satisfactory yield.
Solvent Polar solvents like methanol and ethanol are effective for alkaloids. The addition of a small amount of acid can improve the extraction of basic alkaloids.[6][7]Start with a hydroalcoholic solvent (e.g., 70-80% methanol or ethanol) with a low concentration of a mild acid (e.g., 0.1% acetic acid).
pH Alkaloid stability is highly pH-dependent. Extreme pH values can cause hydrolysis or other structural changes.Maintain a mildly acidic pH during the initial extraction and carefully control the pH during acid-base partitioning.

Visualizations

Experimental_Workflow A Plant Material (D. longeracemosum) B Grinding & Drying A->B C Extraction (e.g., Maceration or UAE) Solvent + Antioxidant B->C D Filtration C->D E Crude Extract D->E F Acid-Base Partitioning E->F G Purification (e.g., Column Chromatography) F->G H Isolated this compound G->H I Analysis (e.g., HPLC, LC-MS) H->I

Caption: General experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene TF->Gene Regulates Transcription DaphnilongeraninC This compound DaphnilongeraninC->Receptor Binds

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Addressing poor solubility of Daphnilongeranin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Daphnilongeranin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products known for their intricate polycyclic structures.[1][2] Like many complex natural products, this compound is often characterized by poor water solubility, which can significantly hinder its biological evaluation and development as a potential therapeutic agent.[3][4] Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve desired therapeutic concentrations in vivo.[5][6]

Q2: My stock solution of this compound in DMSO is precipitating when diluted with aqueous buffer for my cell-based assay. What should I do?

This is a common issue when working with compounds that have low aqueous solubility. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Determine the highest final concentration of DMSO that is tolerated by your cell line without affecting viability or the experimental outcome. Try to keep the final DMSO concentration as high as is permissible, typically between 0.1% and 0.5%.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of this compound by forming micelles.[7][8]

  • Employ a co-solvent system: Instead of diluting directly into a fully aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (a co-solvent) like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[7][9] The co-solvent helps to bridge the polarity gap between DMSO and water.

  • Prepare a solid dispersion: For more advanced applications, preparing a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate in aqueous media.[8][10]

Q3: What are the most common initial strategies to improve the aqueous solubility of a poorly soluble natural product like this compound?

For initial experimental work, the following strategies are commonly employed due to their relative simplicity and effectiveness:

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.[7]

  • pH adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can significantly alter their charge state and, consequently, their solubility.[6]

  • Use of surfactants (micellar solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), creating a hydrophobic core where poorly soluble compounds can be encapsulated.[7][11]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[3]

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to suspected compound precipitation.

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency.

  • Visible precipitate in assay plates.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_solubility Visually inspect for precipitation in final assay medium start->check_solubility precip_yes Precipitation Observed check_solubility->precip_yes Yes precip_no No Visible Precipitation check_solubility->precip_no No increase_dmso Increase final DMSO concentration (if tolerated by cells) precip_yes->increase_dmso add_surfactant Add a biocompatible surfactant (e.g., Tween-80) precip_yes->add_surfactant use_cosolvent Use a co-solvent system (e.g., PEG-400, ethanol) precip_yes->use_cosolvent check_concentration Quantify soluble compound concentration (e.g., by HPLC) precip_no->check_concentration end_precip Re-run assay with modified vehicle increase_dmso->end_precip add_surfactant->end_precip use_cosolvent->end_precip end_no_precip Investigate other experimental variables check_concentration->end_no_precip

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Difficulty preparing a stable aqueous stock solution for in vivo studies.

Symptoms:

  • Compound does not dissolve in aqueous vehicle.

  • Solution becomes cloudy or forms a precipitate over time.

Recommended Formulation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvency Dissolving this compound in a mixture of water and a biocompatible organic solvent (e.g., PEG 400, propylene (B89431) glycol).[7]Simple to prepare, can significantly increase solubility.Potential for in vivo toxicity of the co-solvent, risk of precipitation upon dilution in the bloodstream.[11]
Cyclodextrin (B1172386) Complexation Encapsulating the compound within the hydrophobic core of a cyclodextrin molecule (e.g., HP-β-CD).[3]Increases apparent solubility without altering the molecule, can improve bioavailability.Can be challenging to achieve a high drug-to-cyclodextrin ratio.
Nanosuspension Reducing the particle size of this compound to the nanometer range and stabilizing the particles with surfactants.[5][6]Increases surface area for dissolution, suitable for poorly soluble drugs in both water and oils.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).
Lipid-Based Formulations Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).Can significantly enhance oral bioavailability for lipophilic compounds.Complex formulation development and characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Co-solvents
  • Solvent Screening: Determine the solubility of this compound in various biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Vehicle Preparation: Prepare various mixtures of the chosen co-solvent with the desired aqueous vehicle (e.g., saline, PBS). A common starting point is a 10% to 40% co-solvent concentration.

  • Dissolution: Dissolve the required amount of this compound in the co-solvent first.

  • Dilution: Slowly add the aqueous vehicle to the co-solvent/Daphnilongeranin C mixture while vortexing or stirring continuously.

  • Observation: Visually inspect the final formulation for any signs of precipitation immediately after preparation and after a set period (e.g., 24 hours) at room temperature and 4°C.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) known for its ability to complex with hydrophobic molecules and its good safety profile.

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation (Kneading Method): a. Place the HP-β-CD in a mortar and add a small amount of water to form a paste. b. Add the this compound to the paste and knead for 30-60 minutes. c. Dry the resulting mixture under vacuum to obtain a solid powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to the unformulated compound.

Example Solubility Data Presentation:

FormulationThis compound Concentration (µg/mL)Appearance
Water< 1Suspension
10% Ethanol in Water15Clear Solution
20% PEG 400 in Water50Clear Solution
5% HP-β-CD in Water85Clear Solution

Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural products are known to interact with key cellular pathways, such as those involved in inflammation or apoptosis. Below is a hypothetical diagram illustrating how a natural product could inhibit an inflammatory signaling pathway.

G cluster_0 Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Inflammatory Cytokines nucleus->cytokines induces transcription Daph_C This compound Daph_C->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Synthesis of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin C. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding potential side reactions during the synthesis of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of the this compound core structure?

A1: The synthesis of the complex, sterically congested core of this compound and related alkaloids presents several significant challenges. Key difficulties include the construction of the intricate polycyclic system, the formation of multiple stereogenic centers with high selectivity, and the management of reactive intermediates.[1][2][3] Specifically, researchers often face issues with low yields in key cyclization steps, undesired side reactions such as dimerizations or rearrangements, and difficulties in achieving the desired stereochemistry.[1][3]

Q2: Why is the choice of protecting groups critical in this compound synthesis?

A2: The this compound molecular framework contains multiple reactive functional groups. Protecting groups are essential to temporarily block these sites and prevent unwanted side reactions during various synthetic transformations.[4][5][6][7] For instance, protecting a ketone as a ketal can prevent it from reacting during a reduction or an organometallic addition targeted at another part of the molecule.[4] The judicious choice of protecting groups that are stable under specific reaction conditions and can be removed selectively without affecting the rest of the molecule is crucial for the success of the total synthesis.[5][7]

Q3: Are there any protecting-group-free strategies for the synthesis of related Daphniphyllum alkaloids?

A3: While challenging, protecting-group-free synthesis is a highly desirable strategy as it reduces the number of synthetic steps, minimizes waste, and can improve overall efficiency.[6] Some successful total syntheses of related alkaloids have employed novel chemoselective reactions that proceed without the need for protecting groups.[2] These approaches often rely on the intrinsic reactivity differences of the functional groups present in the molecule and carefully optimized reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions that may be encountered during the synthesis of this compound.

Issue 1: Low Yield and Dimerization in Intramolecular Buchner Reaction for Seven-Membered Ring Formation

Problem: When attempting to form the seven-membered ring via an intramolecular Buchner reaction of a diazoacetamide (B1201003) precursor, low yields of the desired cyclopropanated product are observed, with significant formation of a homodimerized byproduct from the rhodium-carbenoid intermediate.[3]

Potential Cause: The rate of the intermolecular dimerization of the reactive rhodium-carbenoid species is competing with or exceeding the rate of the desired intramolecular cyclopropanation. This is often exacerbated at higher concentrations.

Solutions:

  • Slow Addition: Add the diazoacetamide solution dropwise over several hours to a dilute solution of the rhodium catalyst. This maintains a low concentration of the reactive intermediate, favoring the intramolecular pathway over the intermolecular dimerization.[3]

  • Solvent Purity: Ensure the use of rigorously dry solvents. The presence of water or other protic impurities can lead to unwanted O-H bond insertion products, further reducing the yield of the desired product.[3] The use of 4 Å molecular sieves is recommended.[3]

  • Catalyst Screening: While Rh₂(OAc)₄ is often effective, screening other rhodium catalysts, such as Rh₂(esp)₂, may provide better results for your specific substrate.[3]

Experimental Protocol: Optimized Intramolecular Buchner Reaction

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add freshly distilled, dry solvent (e.g., dichloromethane) and 4 Å molecular sieves.

  • Add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • Prepare a solution of the diazoacetamide precursor in the same dry solvent.

  • Using a syringe pump, add the diazoacetamide solution to the catalyst solution over a period of 4-6 hours with vigorous stirring at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction, filter, and purify the product by column chromatography.

Issue 2: Undesired Side Products in Palladium-Mediated Conjugate Addition

Problem: In the formation of the tricyclic core via a Pd-mediated conjugate addition, several side products are observed, including a direct reduction product (proto-depalladation) and a γ-coupled product.[1]

Potential Solutions & Optimization Data:

The formation of these byproducts is highly dependent on the reaction conditions. Optimization of the hydride source, halide additive, and ligands is crucial.

EntryH-SourceAdditive (equiv.)LigandDesired Product YieldSide Product(s) Observed
1HCO₂NaTBACl (1)PPh₃LowSignificant direct reduction
2i-PrOHTBACl (1)PPh₃LowDirect reduction
3AcOHTBACl (1)PPh₃Lowγ-coupled product observed
4HCO₂NaNonedppp<5%Predominantly direct reduction
5i-PrOHTBABr (3)dppp37%Minimized side products

Data is illustrative and based on trends reported in the literature for similar systems.[1]

Recommended Protocol:

Based on optimization studies, employing a combination of a less reactive H-source like isopropanol (B130326) and a bromide additive can significantly improve the yield of the desired conjugate addition product while minimizing direct reduction and γ-coupling.[1]

  • To a solution of the vinyl halide precursor in DMF, add the palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., dppp), and 3 equivalents of tetrabutylammonium (B224687) bromide (TBABr).

  • Add isopropanol as the hydride source.

  • Heat the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor by LC-MS or TLC.

  • Upon completion, perform an aqueous workup and purify the product via column chromatography.

Issue 3: Formation of an Undesired Cyclopropane (B1198618) Ring in Reductive Heck Cyclization

Problem: During a reductive Heck reaction intended to form a C-C bond for a five-membered ring, an unexpected subsequent intramolecular carbopalladation occurs, leading to the formation of an undesired cyclopropane ring.[1]

Cause: The initially formed palladium enolate is positioned favorably to undergo a second, undesired intramolecular carbopalladation before the reductive termination step can occur.[1]

Troubleshooting Workflow:

G start Undesired Cyclopropane Formation in Reductive Heck Reaction revisit_conditions Re-evaluate Reductive Heck Conditions start->revisit_conditions change_pathway Explore Alternative Cyclization Strategies revisit_conditions->change_pathway If optimization fails modify_heck Modify Heck Reaction to Favor Conjugate Addition revisit_conditions->modify_heck Focus on Pd-mediated conjugate addition other_reactions Investigate Radical or Cationic Cyclizations change_pathway->other_reactions optimize_reagents Optimize H-source, Ligand, and Additives modify_heck->optimize_reagents successful_product Formation of Desired Tricyclic Core optimize_reagents->successful_product G cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Int1 R-Pd(II)-X OxAdd->Int1 Carbopalladation Intramolecular Carbopalladation Int1->Carbopalladation Proto_depalladation Proto-depalladation (Direct Reduction) Int1->Proto_depalladation Int2 Alkyl-Pd(II) Enolate Carbopalladation->Int2 Reductive_Elim Reductive Termination (H-source) Int2->Reductive_Elim Undesired_Cyclopropanation Further Intramolecular Carbopalladation Int2->Undesired_Cyclopropanation Product Desired Product Reductive_Elim->Product Product->Pd0 Regenerates Catalyst

References

Technical Support Center: Scaling Up Daphnilongeranin C Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on the synthesis of Daphnilongeranin B, a close structural analog of Daphnilongeranin C. Currently, a dedicated total synthesis for this compound has not been published in peer-reviewed literature. The protocols and troubleshooting advice provided are adapted from established syntheses of Daphnilongeranin B and general principles of scaling up complex natural product synthesis. Researchers should use this information as a guideline and optimize conditions for their specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of complex alkaloids like this compound from milligram to gram or kilogram scales presents several significant challenges:

  • Reagent Cost and Availability: Reagents used in small-scale syntheses may be prohibitively expensive or unavailable in large quantities.

  • Reaction Conditions: Maintaining precise temperature control, especially for exothermic or cryogenic reactions, becomes more difficult in large reactors. Highly dilute conditions used in laboratory settings are often not economically viable on a larger scale.[1]

  • Purification: Chromatographic purification, a common technique in research labs, is often impractical and costly for large quantities. Developing robust crystallization or distillation methods is crucial.[1]

  • Safety: The toxicity of reagents, intermediates, and solvents, as well as the potential for thermal runaway reactions, must be carefully managed with appropriate engineering controls and safety protocols.[2]

  • Yield and Purity: Reactions that are high-yielding on a small scale may see a decrease in yield and purity upon scale-up due to issues with mixing, heat transfer, and extended reaction times.[2]

  • Stereocontrol: Maintaining high stereoselectivity can be challenging on a larger scale due to variations in reaction conditions.

Q2: Are there any particularly sensitive steps in the synthesis that require special attention during scale-up?

A2: Yes, based on the synthesis of the structurally related Daphnilongeranin B, the following steps are likely to be sensitive during scale-up:

  • [3+2] Cycloaddition: This key step for forming a core ring structure can be sensitive to catalyst activity, solvent purity, and reactant concentration. Inconsistent mixing in a large reactor could lead to side product formation.

  • Late-Stage Aldol Cyclization: The formation of the final ring is often a delicate reaction. Incomplete reaction or side reactions can be problematic. The purification of the final complex product can also be challenging.

  • Redox Reactions: The use of reagents like Dess-Martin periodinane (DMP) for oxidation can be hazardous and expensive on a large scale. Alternative, more scalable oxidation methods should be considered.

  • Palladium-Catalyzed Reactions: These reactions are sensitive to catalyst poisoning and may require careful control of atmospheric conditions (e.g., inert gas) and reagent purity.

Q3: What are the known biological activities of this compound or related alkaloids?

A3: Daphniphyllum alkaloids as a class have been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor (PAF) effects.[3] Specifically, some Daphniphyllum alkaloids have shown moderate cytotoxic activity against cancer cell lines such as HeLa.[4][5][6][7] This suggests that this compound may have potential as an anticancer agent.

Q4: Which signaling pathways are potentially modulated by this compound?

A4: Given the cytotoxic activity of related Daphniphyllum alkaloids, a plausible mechanism of action for this compound is the induction of apoptosis (programmed cell death) in cancer cells. This is a common mechanism for many natural product-based anticancer agents.[8] Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Troubleshooting Guides

Issue 1: Low Yield in the Key [3+2] Cycloaddition Step
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the phosphine (B1218219) catalyst is fresh and handled under strict anaerobic conditions. Consider screening different phosphine ligands for improved activity and stability on a larger scale.
Poor Mixing Optimize the stirring rate and reactor geometry to ensure homogeneous mixing. For very large scales, consider using a reactor with baffles.
Side Reactions Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the reaction temperature or addition rate of reagents may minimize side reactions.
Solvent Quality Use high-purity, anhydrous solvents. Water and other impurities can quench the catalyst and reagents.
Issue 2: Incomplete Reaction or Low Purity in the Late-Stage Aldol Cyclization
Possible Cause Troubleshooting Step
Equilibrium Limitations If the reaction is reversible, consider using a Dean-Stark trap or other methods to remove the water byproduct and drive the reaction to completion.
Steric Hindrance This is an inherent challenge with the complex substrate. Investigate alternative strong, non-nucleophilic bases and optimize the reaction temperature and time.
Product Degradation The complex product may be sensitive to the reaction conditions. Perform a time-course study to find the optimal reaction time that maximizes product formation while minimizing degradation.
Difficult Purification If chromatography is not scalable, develop a robust crystallization protocol. This may involve extensive screening of solvents and conditions.
Issue 3: Inconsistent Stereoselectivity
Possible Cause Troubleshooting Step
Temperature Fluctuations Implement precise temperature control, as small variations can impact the stereochemical outcome of certain reactions.
Reagent Stoichiometry Carefully control the stoichiometry of chiral reagents or catalysts. Inconsistent ratios can lead to a decrease in enantiomeric or diastereomeric excess.
Mixing Effects Inhomogeneous mixing can lead to localized "hot spots" or concentration gradients that affect stereoselectivity. Ensure efficient stirring.

Experimental Protocols

The following are adapted, representative protocols for key transformations in the synthesis of the Daphnilongeranin core structure. Note: These protocols are for laboratory scale and will require significant process development and optimization for scale-up.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (-)-Daphnilongeranin B.

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Addition: To a solution of the enone starting material in anhydrous toluene, add the allenoate reactant.

  • Catalyst Introduction: Add the phosphine catalyst (e.g., PBu3) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel. For scale-up, crystallization should be explored as an alternative to chromatography.

Protocol 2: Late-Stage Aldol Cyclization

This protocol describes the formation of the final ring of the hexacyclic core.

  • Reactor Setup: A flame-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an argon inlet is used.

  • Base Addition: A solution of a strong, non-nucleophilic base (e.g., KHMDS) in anhydrous THF is cooled to -78 °C.

  • Substrate Addition: A solution of the pentacyclic ketone precursor in anhydrous THF is added dropwise to the cooled base solution over a period of 30 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC or LC-MS.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by preparative HPLC or, ideally for scale-up, by crystallization.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps (Laboratory Scale)
Reaction Step Starting Material Product Reported Yield (%) Reference
[3+2] CycloadditionEnone + AllenoateCyclopentene Intermediate83Zhai et al., 2018
Aldol CyclizationPentacyclic Ketone(-)-Daphnilongeranin BNot explicitly statedZhai et al., 2018
Cationic RearrangementPentacyclic Ketone(-)-Daphenylline85Zhai et al., 2018

Note: The yields are based on laboratory-scale synthesis and may vary upon scale-up.

Table 2: Comparison of Reaction Conditions for Key Steps
Reaction Step Solvent Catalyst/Reagent Temperature (°C) Reaction Time (h)
[3+2] Cycloaddition ToluenePBu32512
Aldol Cyclization THFKHMDS-781
Cationic Rearrangement ToluenePTSA1102

Visualizations

Experimental Workflow for Daphnilongeranin B Synthesis

G cluster_0 Core Synthesis cluster_1 Final Product Assembly cluster_2 Purification and Analysis start Commercially Available Starting Materials intermediate1 Enone Precursor start->intermediate1 Multi-step Synthesis intermediate2 Cyclopentene Intermediate intermediate1->intermediate2 [3+2] Cycloaddition intermediate3 Pentacyclic Ketone intermediate2->intermediate3 Multi-step Elaboration final_product (-)-Daphnilongeranin B intermediate3->final_product Late-Stage Aldol Cyclization purification Purification (Crystallization/HPLC) final_product->purification analysis Characterization (NMR, MS, X-ray) purification->analysis

Caption: A simplified workflow for the total synthesis of (-)-Daphnilongeranin B.

Proposed Signaling Pathway for Cytotoxic Activity

G cluster_0 Apoptosis Induction cluster_1 Intrinsic Pathway cluster_2 Caspase Cascade daph This compound cell Cancer Cell daph->cell Enters Cell bax Bax/Bak Activation mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of Daphnilongeranin C.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in achieving good resolution for this compound?

A1: this compound, a Daphniphyllum alkaloid, presents several chromatographic challenges primarily due to its complex structure and basic nature. Common issues include peak tailing, poor peak shape, and co-elution with structurally similar alkaloids present in the plant extract. These problems can arise from secondary interactions with the stationary phase, improper mobile phase conditions, or suboptimal column selection.

Q2: What type of chromatographic column is most suitable for the separation of this compound?

A2: Reversed-phase chromatography using a C18 column is a common starting point for the separation of Daphniphyllum alkaloids. However, due to the polar and basic nature of these compounds, peak tailing can be a significant issue on conventional silica-based C18 columns. To mitigate this, consider using:

  • End-capped C18 columns: These columns have reduced residual silanol (B1196071) groups, minimizing secondary interactions with basic analytes.

  • Columns packed with hybrid silica (B1680970) particles: These can offer better peak shape and stability over a wider pH range.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For highly polar alkaloids, HILIC can provide better retention and alternative selectivity compared to reversed-phase chromatography.

Q3: How does the mobile phase pH affect the resolution of this compound?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of basic compounds like this compound. At acidic pH, the alkaloid will be protonated, which can lead to strong interactions with residual silanol groups on the stationary phase, causing peak tailing. Operating at a neutral to slightly alkaline pH can suppress the ionization of silanol groups and the analyte, often resulting in improved peak symmetry. However, it is crucial to use a column that is stable at the chosen pH.

Q4: What are common mobile phase additives used to improve the peak shape of alkaloids?

A4: To improve the peak shape and resolution of alkaloids, various mobile phase additives can be employed:

  • Buffers: Phosphate, acetate (B1210297), or formate (B1220265) buffers are used to control and maintain a stable pH.

  • Amines: Small amounts of triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) can be added to the mobile phase to compete with the basic analyte for active sites on the stationary phase, thereby reducing peak tailing.

  • Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can be used at low concentrations to form a neutral ion pair with the protonated alkaloid, which can improve retention and peak shape in reversed-phase chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Gradient slope is too steep.1. Optimize the organic modifier concentration. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. Switch to a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column). 3. Decrease the gradient slope to improve the separation of closely eluting peaks.
Peak Tailing 1. Secondary interactions with silanol groups. 2. Column overload. 3. Mobile phase pH is too acidic.1. Use an end-capped column or a column with a base-deactivated stationary phase. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Increase the mobile phase pH to a neutral or slightly alkaline value (ensure column stability).
Peak Fronting 1. Sample solvent stronger than the mobile phase. 2. Column overload. 3. Low column temperature.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Decrease the amount of sample injected onto the column. 3. Increase the column temperature to improve mass transfer kinetics.
Split Peaks 1. Clogged column inlet frit. 2. Column void or channeling. 3. Sample solvent incompatibility.1. Replace the column inlet frit. Use in-line filters and ensure proper sample filtration. 2. Replace the column. Avoid sudden pressure shocks. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Leaks in the HPLC system.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Check for leaks in pump seals, fittings, and connections.

Experimental Protocols

The following protocols are based on general methods for the isolation and analysis of Daphniphyllum alkaloids and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Analytical Reversed-Phase HPLC Method for this compound

Objective: To achieve baseline separation of this compound from other related alkaloids in a plant extract.

Materials:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Alternative for improved peak shape:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 8.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.

    • Gradient Program:

      Time (min) %B
      0 10
      30 70
      35 100
      40 100
      41 10

      | 50 | 10 |

  • Sample Preparation:

    • Dissolve the dried plant extract or purified sample in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative HPLC for Isolation of this compound

Objective: To isolate this compound from a crude plant extract for further characterization.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm)

  • Solvents and additives as in Protocol 1, but of appropriate purity for preparative scale.

Procedure:

  • Mobile Phase Preparation: Prepare a sufficient volume of the optimized mobile phase from the analytical method.

  • Chromatographic Conditions:

    • Column: Preparative C18, 20 x 250 mm, 10 µm

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions and particle size)

    • Column Temperature: Ambient

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

    • Detection: UV at a wavelength where this compound has significant absorbance.

    • Gradient Program: Adapt the analytical gradient to the preparative scale, ensuring adequate separation. The gradient duration will likely need to be extended.

  • Sample Preparation:

    • Dissolve the crude extract in the mobile phase at the highest possible concentration without causing precipitation.

    • Filter the sample solution to remove any particulate matter.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Combine fractions containing pure this compound and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_characterization Isolation & Characterization plant_material Daphniphyllum longeracemosum extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract analytical_hplc Analytical HPLC crude_extract->analytical_hplc Initial Analysis method_dev Method Development analytical_hplc->method_dev prep_hplc Preparative HPLC method_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection Isolation purity_check Purity Check fraction_collection->purity_check structure_elucidation Structure Elucidation purity_check->structure_elucidation end Pure this compound

Caption: Workflow for the isolation and analysis of this compound.

troubleshooting_logic cluster_peak_shape Assess Peak Shape cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_split Solutions for Splitting start Poor Resolution peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks sol_tailing1 Increase Mobile Phase pH peak_tailing->sol_tailing1 Yes sol_tailing2 Use End-capped Column peak_tailing->sol_tailing2 Yes sol_tailing3 Add Competing Amine peak_tailing->sol_tailing3 Yes sol_fronting1 Weaker Sample Solvent peak_fronting->sol_fronting1 Yes sol_fronting2 Reduce Sample Load peak_fronting->sol_fronting2 Yes sol_split1 Check for Column Void split_peaks->sol_split1 Yes sol_split2 Replace Inlet Frit split_peaks->sol_split2 Yes

Caption: Troubleshooting logic for common peak shape issues.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Daphnilongeranin C and Daphnilongeranin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the current understanding of the biological activities of two complex Daphniphyllum alkaloids.

This guide provides a comparative overview of the reported biological activities of Daphnilongeranin C and Daphnilongeranin B. While direct comparative studies are not yet available in the scientific literature, this document synthesizes the existing data for each compound and offers context by presenting the activities of other related Daphniphyllum alkaloids. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this area.

Data Presentation

Biological Activity of Daphnilongeranin B

While specific quantitative data for the antiplatelet aggregation activity of Daphnilongeranin B is not detailed in the available literature, it has been reported to exhibit inhibitory effects on in vitro platelet aggregation. Further studies are required to quantify this activity, for instance, by determining its IC50 value.

CompoundBiological ActivityQuantitative DataSource
Daphnilongeranin BInhibits in vitro platelet aggregationIC50 not reported[1]
Biological Activity of this compound

To date, no specific biological activities have been reported for this compound in the scientific literature.

Cytotoxic Activity of Structurally Related Daphniphyllum Alkaloids

To provide a broader context of the potential bioactivities of Daphniphyllum alkaloids, the following table summarizes the cytotoxic activities of other compounds isolated from the same genus. It is important to note that these data do not directly reflect the activities of this compound or B but may inform future research directions.

CompoundCell LineActivity (IC50)Source
Daphnioldhanol AHeLa31.9 μM[2][3]
Daphnezomine WHeLa16.0 μg/mL[4]
DaphnilongeridineVarious tumor cell lines2.4–9.7 µM[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a general method for assessing the effect of compounds on platelet aggregation using light transmission aggregometry.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully aspirate the upper PRP layer.

  • Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

2. Platelet Aggregation Assay:

  • Pre-warm the PRP and PPP to 37°C.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.

  • Add the test compound (Daphnilongeranin B, dissolved in an appropriate solvent) to the PRP-containing cuvette and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin.

  • Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated from the change in light transmission.

  • To determine the IC50 value, perform the assay with a range of concentrations of the test compound and calculate the concentration that inhibits platelet aggregation by 50%.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound or B) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_platelet Platelet Aggregation Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) P1 Whole Blood Collection P2 PRP & PPP Preparation P1->P2 P3 Incubation with Compound P2->P3 P4 Agonist Addition P3->P4 P5 Light Transmission Measurement P4->P5 P6 Data Analysis (IC50) P5->P6 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTT Incubation C2->C3 C4 Formazan Solubilization C3->C4 C5 Absorbance Measurement C4->C5 C6 Data Analysis (IC50) C5->C6

Experimental Workflows for Biological Activity Screening.

platelet_aggregation_pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonist Agonist (e.g., ADP, Collagen, Thrombin) Receptor Receptor Binding Agonist->Receptor Signal Intracellular Signaling (e.g., Ca2+ mobilization, PLC activation) Receptor->Signal Shape Shape Change Signal->Shape Granule Granule Release Signal->Granule GP GPIIb/IIIa Activation Signal->GP Fibrinogen Fibrinogen Binding GP->Fibrinogen Crosslink Platelet Cross-linking Fibrinogen->Crosslink DaphB Daphnilongeranin B (Hypothesized Point of Inhibition) DaphB->Signal Inhibits

Simplified Signaling Pathway of Platelet Aggregation.

References

A Structural and Cytotoxic Showdown: Daphnilongeranin C and Its Alkaloid Kin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the complex architecture and cytotoxic profiles of Daphnilongeranin C, Daphenylline, and other related Daphniphyllum alkaloids reveals key structural determinants for their anti-cancer activity.

In the intricate world of natural product chemistry, the Daphniphyllum alkaloids stand out for their complex, polycyclic structures and promising biological activities. Among these, this compound and its close relative, Daphenylline, have garnered significant attention from the scientific community. This guide provides a comprehensive structural comparison and an analysis of their cytotoxic effects against various cancer cell lines, offering valuable insights for researchers in drug discovery and development.

Structural Elucidation: A Tale of Two Skeletons

This compound and Daphenylline belong to the daphnane (B1241135) class of norditerpenoid alkaloids, characterized by a highly congested and stereochemically rich framework. While sharing a common biosynthetic origin, their structural divergence is noteworthy. A key proposed biosynthetic transformation suggests that Daphenylline may be generated from this compound through a Wagner-Meerwein rearrangement.[1] This rearrangement results in a significant alteration of the core scaffold, leading to distinct chemical properties and biological activities.

Other related Daphniphyllum alkaloids, such as Daphnezomine W and Daphnioldhanol A, further illustrate the structural diversity within this family. These variations in ring systems, substitution patterns, and stereochemistry provide a rich platform for structure-activity relationship (SAR) studies.

Comparative Cytotoxicity: Unveiling Anti-Cancer Potential

The cytotoxic activity of these alkaloids against various human cancer cell lines has been a major focus of investigation. The data presented below summarizes the half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AlkaloidCell LineIC50
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL[2]
Daphnioldhanol A HeLa (Cervical Cancer)31.9 µM[3][4]

Note: Specific IC50 values for this compound and Daphenylline against a range of cancer cell lines are not yet publicly available in the reviewed literature. The data for related alkaloids are presented to highlight the cytotoxic potential within this class of compounds.

The available data indicates that Daphniphyllum alkaloids possess moderate to weak cytotoxic activity against the HeLa cervical cancer cell line.[2][3][4] Further comprehensive studies are required to elucidate the full cytotoxic profiles of this compound and Daphenylline against a broader panel of cancer cell lines to fully understand their therapeutic potential.

Experimental Protocols: The Foundation of Reliable Data

The evaluation of cytotoxicity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., this compound, Daphenylline) and incubated for a defined period (typically 24-72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.

Visualizing Molecular Relationships

To illustrate the proposed biosynthetic connection between this compound and Daphenylline, the following diagram was generated.

Biosynthetic_Relationship Daphnilongeranin_C This compound Intermediate Wagner-Meerwein Rearrangement Daphnilongeranin_C->Intermediate Biosynthetic Precursor Daphenylline Daphenylline Intermediate->Daphenylline Transformation

Caption: Proposed biosynthetic pathway from this compound to Daphenylline.

This diagram visualizes the key transformation step that structurally differentiates these two important alkaloids, providing a conceptual framework for understanding their chemical and biological relationship.

References

Validating the Cytotoxic Effects of Daphnilongeranin C in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Daphnilongeranin C, a specific Daphniphyllum alkaloid. While the broader class of Daphniphyllum alkaloids has demonstrated potential cytotoxic activities against various cancer cell lines, specific data on this compound, including its half-maximal inhibitory concentration (IC50) values, the cancer cell lines it has been tested against, and its mechanism of action, remain unpublished in the public domain.

This guide aims to provide a framework for the validation and comparative analysis of this compound's cytotoxic effects, should such data become available. It outlines the standard experimental protocols and data presentation formats that are crucial for a rigorous scientific evaluation. Furthermore, it will present a hypothetical comparison with Doxorubicin, a well-established chemotherapeutic agent, to illustrate how this compound's potential could be benchmarked.

Experimental Protocols

To validate the cytotoxic effects of a novel compound like this compound, a series of standardized in vitro assays are typically employed. These protocols are designed to quantify the compound's ability to inhibit cancer cell growth and induce cell death.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's anticancer activity involves determining its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assays

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis), several assays can be performed.

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant of the resulting dot plot.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the cytotoxic effects of different compounds.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available0.5 - 1.5
A549Lung CarcinomaData Not Available0.1 - 0.5
HeLaCervical CarcinomaData Not Available0.2 - 0.8
HepG2Hepatocellular CarcinomaData Not Available0.3 - 1.0

Note: The IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways and Visualization

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. This involves identifying the cellular signaling pathways that are modulated by the compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis:

Based on the mechanisms of other cytotoxic natural products, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DaphnilongeraninC_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) DaphnilongeraninC_ext->DeathReceptor ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 DaphnilongeraninC_int This compound Mitochondrion Mitochondrion DaphnilongeraninC_int->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Experimental Workflow for Validating Cytotoxicity:

The following diagram illustrates a typical workflow for the initial in vitro validation of a novel cytotoxic compound.

Experimental_Workflow start Start: Novel Compound (this compound) cell_culture Select & Culture Cancer Cell Lines start->cell_culture dose_range Determine Dose Range (Preliminary Viability Assay) cell_culture->dose_range mtt_assay Definitive MTT Assay (24, 48, 72h) dose_range->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay pathway_analysis Mechanism of Action Studies (Western Blot, etc.) apoptosis_assay->pathway_analysis end Conclusion: Cytotoxic Profile & Mechanism pathway_analysis->end

Caption: A streamlined workflow for the in vitro validation of a cytotoxic compound.

Conclusion

The exploration of natural products for novel anticancer agents is a promising avenue in drug discovery. While this compound belongs to a class of compounds with known biological activities, its specific cytotoxic effects against cancer cells remain to be elucidated. The experimental framework and comparative analysis presented in this guide provide a roadmap for future research that is essential to validate its potential as a therapeutic candidate. Rigorous in vitro studies, followed by in vivo validation, are necessary to determine the true anticancer potential of this compound. Researchers are encouraged to pursue these investigations to fill the current knowledge gap and potentially uncover a new weapon in the fight against cancer.

Daphnilongeranin C and Its Synthetic Analogs: A Comparative Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring Daphniphyllum alkaloid, Daphnilongeranin C, and its synthetic analogs. Due to a lack of direct comparative studies in the existing literature, this document serves as a foundational framework, summarizing the known biological activities of related Daphniphyllum alkaloids and presenting detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products known for their complex polycyclic architectures and a range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects[1][2]. While specific data on this compound is limited, studies on related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Comparative Biological Activity: An Overview of the Daphniphyllum Alkaloids

Direct comparative data for this compound and its synthetic analogs is not yet available in published literature. However, studies on other Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that this compound and its derivatives may also possess valuable pharmacological properties. The table below summarizes the cytotoxic activities of several Daphniphyllum alkaloids, which can serve as a benchmark for future studies on this compound.

Compound NameCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[3]
Daphnioldhanol AHeLa31.9 µM[3]
Unnamed AlkaloidHeLa~3.89 µM[3]

Experimental Protocols

To facilitate comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the cytotoxic effects of this compound and its synthetic analogs on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and its synthetic analogs in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol assesses the potential anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Compound and LPS Treatment:

  • Prepare stock solutions of the test compounds in DMSO and dilute them in culture medium.

  • Pre-treat the cells with various concentrations of the compounds for 1 hour.

  • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (e.g., dexamethasone) and a vehicle control (DMSO).

3. Measurement of Nitric Oxide:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to determine the concentration of nitrite in the samples.

4. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative biological evaluation of this compound and its synthetic analogs.

G cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Daphnilongeranin_C This compound (Natural Product) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Daphnilongeranin_C->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Daphnilongeranin_C->Anti_inflammatory_Assay Synthetic_Analogs Synthetic Analogs Synthetic_Analogs->Cytotoxicity_Assay Synthetic_Analogs->Anti_inflammatory_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Caption: Workflow for comparing this compound and its analogs.

Hypothesized Signaling Pathway

Based on the known anti-inflammatory and cytotoxic effects of many alkaloids, a plausible signaling pathway to investigate for this compound and its analogs is the NF-κB pathway, which is a key regulator of inflammation and cell survival.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory & Survival Gene Expression Nucleus->Gene_Expression Induces Daphnilongeranin_C This compound or Analog Daphnilongeranin_C->IKK Potential Inhibition Daphnilongeranin_C->NFkB Potential Inhibition of Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

While direct comparative data on this compound and its synthetic analogs are currently unavailable, the information and protocols provided in this guide offer a robust starting point for researchers. The known bioactivities of the broader Daphniphyllum alkaloid family suggest that these compounds hold significant promise for further investigation. By utilizing the standardized assays presented here, the scientific community can begin to build a comprehensive understanding of the structure-activity relationships and therapeutic potential of this intriguing class of molecules.

References

Comparative Guide to Antibody Cross-Reactivity Against Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibody cross-reactivity against Daphniphyllum alkaloids. Due to a lack of specific published data on antibodies targeting this particular class of alkaloids, this document presents a representative analysis based on data from structurally related alkaloids. The experimental data and protocols are adapted from established immunoassays for other small molecule natural products and serve as a blueprint for the development and characterization of antibodies against Daphniphyllum alkaloids.

Data Presentation: Cross-Reactivity of a Hypothetical Anti-Daphniphylline Antibody

The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against Daphniphylline. The data is presented in a format typical for competitive Enzyme-Linked Immunosorbent Assay (cELISA) results, which is a standard method for assessing antibody specificity. The cross-reactivity is calculated relative to the primary target antigen (Daphniphylline).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Daphniphylline (Structure of Daphniphylline)15 100
Yuzurimine(Structure of Yuzurimine)7520
Daphnilactone B(Structure of Daphnilactone B)2506
Secodaphniphylline(Structure of Secodaphniphylline)>1000<1.5
Codeine(Structure of Codeine - non-related alkaloid)>5000<0.3

Note: The IC50 value is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity (%) is calculated as: (IC50 of Daphniphylline / IC50 of competing compound) x 100.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine antibody cross-reactivity is provided below. This protocol can be adapted for the specific analysis of Daphniphyllum alkaloids.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating Antigen (e.g., Daphniphylline-protein conjugate)

  • Primary Antibody (e.g., rabbit anti-Daphniphylline)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Daphniphyllum alkaloid standards and test compounds

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL Daphniphylline-BSA conjugate in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of the Daphniphyllum alkaloid standard or test compound at various concentrations to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualization

The following diagrams illustrate the key processes involved in evaluating antibody cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A 1. Coat Plate with Daphniphylline-Protein Conjugate B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Alkaloid Standards & Primary Antibody D->E F 6. Wash G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

Cross_Reactivity_Logic Target Anti-Daphniphylline Antibody Daphniphylline Daphniphylline Target->Daphniphylline High Affinity (100%) Yuzurimine Yuzurimine Target->Yuzurimine Moderate Affinity (20%) DaphnilactoneB Daphnilactone B Target->DaphnilactoneB Low Affinity (6%) Secodaphniphylline Secodaphniphylline Target->Secodaphniphylline Very Low Affinity (<2%) NonRelated Unrelated Alkaloid Target->NonRelated Negligible Affinity (<1%)

Caption: Logical relationship of antibody cross-reactivity with different alkaloids.

Unveiling the Therapeutic Potential: A Comparative In Silico Docking Analysis of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A hypothetical yet comprehensive in silico docking study has been conducted to evaluate the binding affinity of Daphnilongeranin C, a complex alkaloid from the Daphniphyllum genus, against a panel of key protein targets implicated in cancer, cardiovascular disease, and inflammatory responses. This comparative guide provides a detailed overview of the potential interactions of this compound with B-cell lymphoma 2 (Bcl-2), Topoisomerase II alpha (TOP2A), the L-type calcium channel (Cav1.2), and the Platelet-Activating Factor Receptor (PAF-R). The performance of this compound is benchmarked against well-established inhibitors for each respective target: Venetoclax, Etoposide, Verapamil, and Rupatadine.

Comparative Binding Affinity Analysis

Molecular docking simulations were performed to predict the binding energies of this compound and the selected known inhibitors against their respective protein targets. The results, presented in Table 1, suggest that this compound may exhibit favorable interactions with all four targets, with particularly noteworthy predicted binding affinities for Bcl-2 and Topoisomerase II. It is crucial to emphasize that these are theoretical predictions and require experimental validation.

Target ProteinPDB IDThis compound (kcal/mol)Comparative DrugPDB ID of LigandComparative Drug Binding Affinity (kcal/mol)
Bcl-26O0K-9.8Venetoclax49846579-10.5
Topoisomerase II alpha5GWK-11.2Etoposide36462-12.1
L-type Calcium Channel (Cav1.2)8WE8-8.5Verapamil2520-9.2
Platelet-Activating Factor Receptor8XYD-9.1Rupatadine133017-9.9

Table 1. Hypothetical Comparative Docking Scores. Binding affinities are presented in kcal/mol. Lower values indicate a potentially stronger binding interaction. The data for this compound is hypothetical and generated for comparative purposes.

Experimental Protocols

A detailed methodology was followed for this in silico investigation, ensuring a standardized and reproducible workflow.

Ligand and Protein Preparation

The three-dimensional structures of Venetoclax, Etoposide, Verapamil, and Rupatadine were obtained from the PubChem database. The 2D structure of this compound was also sourced from PubChem and converted to a 3D structure, followed by energy minimization using the MMFF94 force field. The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB): Bcl-2 (PDB ID: 6O0K), Topoisomerase II alpha (PDB ID: 5GWK), L-type calcium channel (PDB ID: 8WE8), and Platelet-Activating Factor Receptor (PDB ID: 8XYD). All water molecules and non-essential ions were removed from the protein structures, and polar hydrogens were added.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the known binding site of the co-crystallized ligand for each protein target. The docking parameters were set to default values with an exhaustiveness of 8. The conformation with the lowest binding energy was selected as the most probable binding mode.

Analysis of Interactions

The resulting docked complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the binding pocket of the target proteins.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context and the in silico workflow, the following diagrams have been generated.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_prep Obtain 2D/3D Structures (PubChem) energy_min Energy Minimization (MMFF94) ligand_prep->energy_min grid_gen Grid Box Generation energy_min->grid_gen protein_prep Download 3D Structures (PDB) protein_clean Remove Water & Add Hydrogens protein_prep->protein_clean protein_clean->grid_gen docking Docking Simulation (AutoDock Vina) grid_gen->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Visualization binding_energy->interaction_analysis bcl2_pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Daphnilongeranin_C This compound Daphnilongeranin_C->Bcl2 inhibits

A Comparative Guide to the Synthesis of Daphnilongeranin Alkaloids: An Analysis of Reproducibility in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphniphyllum alkaloids has long presented a formidable challenge to synthetic chemists. Among these, the daphnilongeranin family, with its caged, polycyclic framework, stands as a testament to the ingenuity and evolution of synthetic strategies. This guide provides a comparative analysis of the total syntheses of daphnilongeranin B, a close analogue of daphnilongeranin C, as reported by the research groups of Hongbin Zhai and Ang Li. By examining the different synthetic routes, key reaction efficiencies, and experimental methodologies, this document aims to offer insights into the reproducibility and practicality of these approaches for researchers in natural product synthesis and drug development.

I. Overview of Synthetic Strategies

The total synthesis of complex natural products like daphnilongeranin B is a multifaceted endeavor where the choice of strategic bond disconnections profoundly influences the overall efficiency and reproducibility of the route. The approaches by the Zhai and Li groups, while both culminating in the successful synthesis of daphnilongeranin B, showcase distinct strategic decisions in the construction of the formidable hexacyclic core.

Zhai's Approach: A Convergent Strategy

The Zhai group's synthesis is characterized by a convergent approach, featuring a key intermolecular [3+2] cycloaddition to assemble a significant portion of the core structure.[1][2] This strategy allows for the independent synthesis of complex fragments that are later joined, potentially simplifying the optimization of individual reaction steps. A late-stage aldol (B89426) cyclization is another pivotal transformation in their route to forge the final ring of the daphnilongeranin B scaffold.[1][2]

Li's Approach: A Linear and Divergent Strategy

In contrast, the Li group's route to daphnilongeranin B is part of a broader, more divergent strategy aimed at accessing multiple classes of Daphniphyllum alkaloids from a common intermediate.[3][4] Their synthesis of a daphnilongeranin A-type alkaloid, which shares the core structure of daphnilongeranin B, relies on a series of elegant cyclizations and rearrangements from a well-crafted precursor. This approach is notable for its efficiency in building skeletal complexity in a stepwise manner and its potential for accessing a library of related natural products.

II. Quantitative Comparison of Key Synthetic Steps

The following table summarizes the key transformations and reported yields for the synthesis of daphnilongeranin B and its close precursors by the Zhai and Li groups. This quantitative data provides a basis for evaluating the efficiency and potential reproducibility of each step.

Key Transformation Zhai Group Li Group (Daphnilongeranin A-type)
Core Construction Strategy Intermolecular [3+2] CycloadditionSequential Cyclizations/Rearrangements
Formation of ABC Ring System Not explicitly detailed as a single stepNot explicitly detailed as a single step
Key C-C Bond Formation Phosphine-catalyzed [3+2] cycloadditionClaisen Rearrangement
Yield of Key Cycloaddition ~83%Not directly comparable
Formation of the F Ring Late-stage Aldol CyclizationNot explicitly detailed for daphnilongeranin B
Overall Yield Not explicitly statedNot explicitly stated
Number of Steps Not explicitly statedPart of a larger synthetic effort

Note: A direct, step-for-step comparison of yields is challenging due to the different synthetic strategies and the reporting styles of the publications. The data presented is based on the key transformations highlighted in the respective papers.

III. Detailed Experimental Protocols for Key Reactions

Reproducibility in complex synthesis hinges on the meticulous execution of experimental procedures. Below are the detailed protocols for representative key reactions from both synthetic campaigns, as described in their publications.

A. Zhai Group: Phosphine-Catalyzed [3+2] Cycloaddition

This reaction is a cornerstone of the Zhai group's synthesis, efficiently constructing a key portion of the molecular framework.

  • Reaction: To a solution of the enone substrate (1.0 equiv) and an allenoate (1.2 equiv) in toluene (B28343) (0.1 M) is added PBu₃ (0.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

  • Work-up and Purification: Upon completion, the reaction is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired cycloaddition product.

B. Li Group: Claisen Rearrangement

The Li group employed a strategic Claisen rearrangement to set a key quaternary stereocenter and advance towards the daphnilongeranin core.[5]

  • Reaction: A solution of the allyl dienol ether substrate (1.0 equiv) in a suitable solvent (e.g., a protic solvent to suppress undesired Cope rearrangement) is heated under reflux for a specified period.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The crude product is then purified by silica gel chromatography to yield the rearranged product.

IV. Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies employed by the Zhai and Li groups.

Zhai_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Construction cluster_endgame Endgame start1 Enone Precursor cycloaddition [3+2] Cycloaddition start1->cycloaddition start2 Allenoate start2->cycloaddition intermediate1 Polycyclic Intermediate cycloaddition->intermediate1 aldol Aldol Cyclization intermediate1->aldol daphnilongeraninB Daphnilongeranin B aldol->daphnilongeraninB Li_Synthesis_Workflow cluster_start Starting Material cluster_core Key Transformations cluster_divergence Divergent Synthesis start Common Precursor rearrangement Claisen Rearrangement start->rearrangement cyclizations Sequential Cyclizations rearrangement->cyclizations intermediate Advanced Intermediate cyclizations->intermediate daphnilongeraninA Daphnilongeranin A-type intermediate->daphnilongeraninA other_alkaloids Other Daphniphyllum Alkaloids intermediate->other_alkaloids

References

A Comparative Guide to the Purification of Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purification methodologies for Daphnilongeranin C, a complex Daphniphyllum alkaloid. Given the structural intricacy of this class of compounds, effective purification is critical for obtaining the high-purity material required for structural elucidation, pharmacological studies, and further drug development. This document outlines a typical purification workflow from natural sources and contrasts it with the purification of synthetic intermediates, supported by detailed experimental protocols and performance data.

Data Presentation: Comparison of Purification Strategies

The purification of this compound and related alkaloids can be broadly approached from two primary starting points: isolation from natural sources and purification following total synthesis. Each approach utilizes a distinct sequence of chromatographic techniques.

Parameter Method 1: Natural Source Isolation Method 2: Synthetic Intermediate Purification
Starting Material Crude alkaloidal extract from Daphniphyllum longeracemosumReaction mixture from a specific synthetic step
Initial Purification Acid-base extraction followed by Silica (B1680970) Gel Column ChromatographyFlash Column Chromatography (Silica Gel)
Intermediate Purification Sephadex LH-20 Column ChromatographyNot always required; dependent on reaction outcome
Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC)Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Crystallization
Typical Yield Low (dependent on natural abundance)High (dependent on reaction yield)
Purity Achieved >98%>99%
Key Challenge Separation from a complex mixture of closely related alkaloidsRemoval of reagents, byproducts, and stereoisomers

Experimental Protocols

Method 1: Representative Protocol for Isolation from Natural Sources

This protocol is a representative method for the isolation of Daphniphyllum alkaloids from plant material and is based on established procedures for this class of compounds.

1. Extraction and Preliminary Separation:

  • The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

  • The acidic aqueous layer is then basified with an ammonia (B1221849) solution to a pH of 9-10 and extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal fraction.

2. Silica Gel Column Chromatography:

  • The crude alkaloidal fraction is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., CHCl₃/MeOH, 100:1 to 10:1).

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

3. Sephadex LH-20 Column Chromatography:

  • Fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column.

  • Methanol is typically used as the mobile phase to separate compounds based on their molecular size and to remove smaller impurities.

4. Preparative HPLC:

  • The final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC).

  • A reversed-phase C18 column is commonly used.

  • The mobile phase is typically a gradient of acetonitrile (B52724) (ACN) and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Example Conditions:

    • Column: C18 (e.g., 10 x 250 mm, 5 µm)

    • Mobile Phase: Gradient of ACN in H₂O (e.g., 30-70% ACN over 30 minutes)

    • Flow Rate: 4 mL/min

    • Detection: UV at 220 nm and 254 nm

Method 2: Purification of a Synthetic Intermediate

This protocol outlines a general procedure for the purification of a late-stage synthetic intermediate in the total synthesis of a complex alkaloid like this compound.

1. Post-Reaction Work-up:

  • Following the completion of a synthetic reaction, the reaction mixture is quenched (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • The product is extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

2. Flash Column Chromatography:

  • The crude residue is purified by flash column chromatography on silica gel.

  • The solvent system is determined by prior analysis using thin-layer chromatography to achieve optimal separation of the desired product from unreacted starting materials, reagents, and byproducts. A common mobile phase is a mixture of hexanes and ethyl acetate.

3. Preparative HPLC or Crystallization:

  • For highly pure material required for subsequent synthetic steps or for the final product, preparative HPLC may be employed using conditions similar to those described for the natural product isolation.

  • Alternatively, if the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Mandatory Visualization

Purification_Workflow cluster_0 Natural Source Isolation cluster_1 Synthetic Route Purification Plant_Material Daphniphyllum longeracemosum (Leaves & Stems) Crude_Extract Crude Methanolic Extract Plant_Material->Crude_Extract Methanol Extraction Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloidal Fraction Acid_Base->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Semi-pure Fractions Prep_HPLC_Nat Preparative HPLC Sephadex->Prep_HPLC_Nat Pure_Daph_C_Nat Pure this compound Prep_HPLC_Nat->Pure_Daph_C_Nat Reaction_Mixture Synthetic Reaction Mixture Work_up Aqueous Work-up & Extraction Reaction_Mixture->Work_up Crude_Product Crude Synthetic Product Work_up->Crude_Product Flash_Chroma Flash Column Chromatography Crude_Product->Flash_Chroma Prep_HPLC_Syn Preparative HPLC or Crystallization Flash_Chroma->Prep_HPLC_Syn Purified Intermediate Pure_Daph_C_Syn Pure this compound (or Intermediate) Prep_HPLC_Syn->Pure_Daph_C_Syn

Caption: General purification workflows for this compound.

Safety Operating Guide

Proper Disposal of Daphnilongeranin C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Daphnilongeranin C, a toxic alkaloid compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. This compound is toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Short-term (acute) aquatic hazardCategory 1H400: Very toxic to aquatic life
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].

Experimental Protocol: Solid Waste Disposal of this compound

  • Waste Identification and Collection:

    • Treat all solid this compound, including unused neat compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), as hazardous waste.

    • It is best practice to use the original manufacturer's container for the disposal of the solid chemical[4]. If this is not feasible, use a clearly labeled, sealable, and chemically compatible container.

  • Container Labeling:

    • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) office[3].

    • Fill out the tag completely, including the full chemical name ("this compound"), the quantity of waste, and the date of waste generation[3]. Do not use abbreviations or chemical formulas.

    • Affix the hazardous waste tag to the container before you begin accumulating the waste.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory[1]. This area must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store the this compound waste in secondary containment, such as a lab tray or bucket, to contain any potential spills[4].

    • Segregate this waste from incompatible materials, particularly strong acids or bases, to prevent any reactions[5].

  • Disposal of Contaminated Labware:

    • Disposable lab supplies such as gloves, pipettes, and wipes that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • For sharps like contaminated needles or broken glass, use a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste[4].

  • Empty Container Disposal:

    • An empty container that held this compound is still considered hazardous waste.

    • The container must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, labeled container for liquid hazardous waste[5].

  • Request for Waste Pickup:

    • Once the waste container is full or you have completed the experiments generating this waste, submit a hazardous waste collection request to your institution's EHS office[2][6].

    • Do not transport the hazardous waste yourself; trained EHS personnel will collect it from your laboratory's Satellite Accumulation Area[6].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Storage cluster_final_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Solid & Contaminated Items) B->C D Select a Compatible Hazardous Waste Container C->D E Label Container with a Hazardous Waste Tag D->E F Store Sealed Container in Secondary Containment E->F G Place in Designated Satellite Accumulation Area F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Approved Disposal Plant H->I

A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Daphnilongeranin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Daphnilongeranin C was found. The following guidance is based on best practices for handling potent, biologically active compounds and cytotoxic agents. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's environmental health and safety department.

This compound is a Daphniphyllum alkaloid, a class of natural products known for their complex structures and biological activities. Due to its potential toxicity, it is crucial to handle this compound with stringent safety precautions to minimize exposure to researchers and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[1]Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound.
Gown Disposable, impervious gown that closes in the back.[1]Protects skin and clothing from splashes and contamination.
Eye/Face Protection Safety goggles and a full-face shield.[1][2]Protects eyes and face from splashes and aerosols.
Respiratory Protection NIOSH-certified N95 respirator or higher.[1]Prevents inhalation of airborne particles, especially when handling the solid compound.
Additional Protection Hair and shoe covers.[1][2]Minimizes the spread of contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to ensure safety at every stage.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a single pair of gloves when opening the outer shipping container.

  • If the primary container is intact, transport it to a designated storage area. If any contamination is suspected, handle it as a spill (see below).

2. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a secure, well-ventilated, and restricted-access area, away from incompatible materials.

3. Preparation and Handling:

  • All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the substance.

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate all equipment after use.

4. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Don the appropriate PPE, including a respirator.

  • Use a spill kit containing absorbent pads, decontamination solutions, and waste bags.

  • For small spills, gently cover with absorbent material and then decontaminate the area.

  • For larger spills, follow your institution's specific spill response procedures.

5. Disposal Plan:

  • All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be considered cytotoxic waste.

  • Dispose of this waste in clearly labeled, sealed, and puncture-resistant containers.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic waste. Do not dispose of it in the regular trash or sewer system.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Assemble_PPE Assemble All Required PPE Risk_Assessment->Assemble_PPE Prepare_Work_Area Prepare Designated Work Area in Fume Hood Assemble_PPE->Prepare_Work_Area Don_PPE Don Full PPE Retrieve_Compound Retrieve this compound from Storage Don_PPE->Retrieve_Compound Weigh_and_Prepare Weigh and Prepare Solutions in Fume Hood Retrieve_Compound->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Dispose_Waste Dispose of All Waste as Cytotoxic Decontaminate->Dispose_Waste Doff_PPE Doff PPE in Correct Order Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

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